molecular formula C19H18O B8794417 Bis-(4-methylstyryl) ketone

Bis-(4-methylstyryl) ketone

Número de catálogo: B8794417
Peso molecular: 262.3 g/mol
Clave InChI: GPAAWNJDOIZWQD-UHFFFAOYSA-N
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Descripción

Bis-(4-methylstyryl) ketone is a useful research compound. Its molecular formula is C19H18O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H18O

Peso molecular

262.3 g/mol

Nombre IUPAC

1,5-bis(4-methylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3

Clave InChI

GPAAWNJDOIZWQD-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Bis-(4-methylstyryl) ketone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of bis-(4-methylstyryl) ketone, a noteworthy organic compound with potential applications in various scientific fields. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

This compound, systematically named (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone. Its structure features a central ketone group conjugated with two styryl moieties, each substituted with a methyl group at the para position of the phenyl ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueReference
IUPAC Name (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one[1][2]
Synonyms Bis(p-methylstyryl) ketone, Di(p-xylidene)acetone
CAS Number 621-98-7[2][3][4]
Molecular Formula C₁₉H₁₈O[1][3][4]
Molecular Weight 262.35 g/mol [2][3]
Appearance Yellow solid[5]
Melting Point 176-179 °C[5]
Boiling Point 430.4 °C at 760 mmHg (Predicted)[2]
Density 1.068 g/cm³ (Predicted)[2]
Flash Point 188.6 °C (Predicted)[2]
logP 4.60 (Predicted)[2]
Topological Polar Surface Area 17.1 Ų[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between p-tolualdehyde and acetone (B3395972) in the presence of a base.

Materials:

Procedure:

  • A solution of sodium hydroxide (2.0 g) in a mixture of water (20 mL) and ethanol (15 mL) is prepared in a flask and cooled to 20-25°C.

  • A mixture of p-tolualdehyde (2.4 g, 0.02 mol) and acetone (0.58 g, 0.01 mol) is prepared.

  • Half of the aldehyde-ketone mixture is added to the stirred sodium hydroxide solution. The temperature is maintained at 20-25°C.

  • After 15 minutes of continuous stirring, the remaining half of the aldehyde-ketone mixture is added.

  • The reaction mixture is stirred for an additional 2-3 hours at the same temperature.

  • The resulting yellow precipitate is collected by filtration.

  • The precipitate is washed thoroughly with cold water until the washings are neutral to litmus.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification p_tolualdehyde p-Tolualdehyde mixing Mix p-tolualdehyde and acetone p_tolualdehyde->mixing acetone Acetone acetone->mixing naoh NaOH (aq) reaction Claisen-Schmidt Condensation naoh->reaction ethanol Ethanol ethanol->reaction mixing->reaction stirring Stir at 20-25°C for 2-3 hours reaction->stirring filtration Filter precipitate stirring->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying recrystallization Recrystallize drying->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and data from analogous compounds.

Spectroscopic TechniqueExpected Data
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): ~7.5 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~7.0 (d, 2H, =CH), ~6.9 (d, 2H, =CH), ~2.4 (s, 6H, -CH₃)
¹³C-NMR (CDCl₃, 100 MHz)δ (ppm): ~188 (C=O), ~142 (Ar-C), ~140 (Ar-C-CH₃), ~132 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (=CH), ~21 (-CH₃)
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1510 (Ar C=C stretch), ~820 (p-disubstituted benzene (B151609) C-H bend)
UV-Vis (Ethanol)λ_max ~350-370 nm

Note: The NMR and IR data are predicted values and may vary slightly from experimentally obtained results. The UV-Vis absorption maximum is an estimate based on the extended conjugation of the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The information presented, including the structured data tables and experimental workflow, serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development. Further experimental investigation into its spectroscopic characteristics and potential applications is warranted to fully explore the capabilities of this compound.

References

Spectroscopic and Structural Elucidation of Bis-(4-methylstyryl) ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of Bis-(4-methylstyryl) ketone, scientifically known as (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. This symmetrical diarylpentanoid, a member of the chalcone (B49325) family, is a valuable scaffold in medicinal chemistry and materials science. This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and visual representations of its structure and analytical workflows.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of structurally similar chalcones and dibenzylideneacetone (B150790) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.2Multiplet8HAromatic protons (ortho and meta to the styryl group)
~ 7.0 - 6.8Doublet4HVinylic protons (α and β to the carbonyl group)
~ 2.4Singlet6HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 188 - 190Carbonyl carbon (C=O)
~ 145 - 120Aromatic and Vinylic carbons
~ 21Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic and Vinylic C-H stretch
~ 1660 - 1640StrongC=O stretch (conjugated ketone)
~ 1610 - 1580Medium-StrongC=C stretch (aromatic and vinylic)
~ 820 - 800Strongpara-disubstituted C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₉H₁₈O, Molecular Weight: 262.35 g/mol ), the expected fragmentation is characteristic of chalcones.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
262[M]⁺ (Molecular ion)
247[M - CH₃]⁺
171[M - C₇H₇]⁺ (Loss of tolyl group)
145[M - C₉H₉O]⁺ (Loss of methylstyryl ketone fragment)
117[C₉H₉]⁺ (Methylstyryl cation)
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Claisen-Schmidt condensation reaction.

Materials:

Procedure:

  • A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • A solution of 4-methylbenzaldehyde and acetone in ethanol is added dropwise to the cooled base solution with continuous stirring.

  • The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound as a crystalline solid. The melting point of the pure compound is reported to be in the range of 176-179 °C.[1]

Spectroscopic Analysis

NMR Spectroscopy:

IR Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Molecular Structure

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by X-ray crystallography.[2][3]

G C1 C O1 O C1->O1 C2 C C1->C2 C4 C C1->C4 C3 C C2->C3 C6 C C3->C6 C5 C C4->C5 C13 C C5->C13 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C12 C C9->C12 C11 C C10->C11 C11->C6 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 C17 C C16->C17 C19 C C16->C19 C18 C C17->C18 C18->C13

Caption: 2D representation of this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants 4-Methylbenzaldehyde + Acetone Condensation Claisen-Schmidt Condensation Reactants->Condensation Crude Crude Product Condensation->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR IR Pure->IR MS Mass Spec Pure->MS

Caption: Synthesis and analysis workflow.

Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for this compound in mass spectrometry is shown below.

fragmentation M [C₁₉H₁₈O]⁺˙ m/z = 262 M_minus_CH3 [C₁₈H₁₅O]⁺ m/z = 247 M->M_minus_CH3 - CH₃ M_minus_tolyl [C₁₂H₁₁O]⁺ m/z = 171 M->M_minus_tolyl - C₇H₇ Methylstyryl_ketone [C₁₀H₉O]⁺ m/z = 145 M->Methylstyryl_ketone - C₉H₉ Methylstyryl [C₉H₉]⁺ m/z = 117 M_minus_tolyl->Methylstyryl - CO Tropylium [C₇H₇]⁺ m/z = 91 M_minus_tolyl->Tropylium - C₅H₄ Methylstyryl_ketone->Tropylium - C₂H₂O

Caption: Key fragmentation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (CAS 621-98-7)

This technical guide provides a comprehensive overview of the physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a symmetrical diarylpentanoid. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and conceptual visualizations to support further investigation and application of this compound.

Chemical Identity and Structure

  • CAS Number: 621-98-7

  • Chemical Name: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

  • Synonyms: 1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, Bis(4-methylstyryl) ketone

  • Molecular Formula: C₁₉H₁₈O

  • Molecular Weight: 262.35 g/mol

  • Chemical Structure:

Physical and Chemical Properties

The physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one are summarized in the table below. It is important to note that some of the data are predicted values from computational models and should be confirmed by experimental analysis.

PropertyValueSource
Physical State Yellow solid[1]
Melting Point 176-179 °C[1]
Boiling Point 430.4 ± 34.0 °C (Predicted)[2]
Density 1.068 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 188.6 °C (Predicted)
Solubility Soluble in organic solvents.[4]
LogP 4.59910 (Predicted)[2]
PSA 17.07000 (Predicted)[2]
Refractive Index 1.629 (Predicted)

Synthesis Methodology: Claisen-Schmidt Condensation

The primary method for synthesizing (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (p-tolualdehyde) with a ketone (acetone).[5][6]

  • Reactant Preparation: A solution of p-tolualdehyde (2 equivalents) and acetone (B3395972) (1 equivalent) is prepared in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and water.

  • Base Addition: A solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the reactant mixture with constant stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by observing the formation of a precipitate. The mixture is stirred for a specified period to ensure complete reaction.

  • Isolation of Product: The precipitated product is collected by vacuum filtration and washed with cold water to remove any remaining base and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.[7]

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product p_tolualdehyde p-Tolualdehyde mixing Mixing and Stirring p_tolualdehyde->mixing acetone Acetone acetone->mixing base Base (e.g., NaOH) base->mixing solvent Solvent (e.g., Ethanol) solvent->mixing filtration Filtration mixing->filtration Precipitate Formation washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization product (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one recrystallization->product

Caption: Workflow of Claisen-Schmidt Condensation.

Experimental Protocols for Physical and Chemical Properties

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., Thiele tube or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8][9][10]

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume (V₁) is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The final volume (V₂) is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[11][12]

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent with a known refractive index.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature (usually 20 °C).

  • Measurement: A few drops of the sample solution are placed on the prism of the refractometer.

  • Reading: The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[13][14]

  • Apparatus: A Cleveland Open-Cup (COC) apparatus is typically used.

  • Sample Preparation: The solid sample is heated until it becomes a liquid and then placed in the test cup of the apparatus.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Test: A small test flame is passed across the cup at specified intervals.

  • Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[12][15]

Potential Biological Activity and Signaling Pathways

Derivatives of 1,5-diaryl-1,4-pentadien-3-one have shown promise as both anticancer and antiviral agents.[8][16] The core structure is believed to be a key pharmacophore responsible for this biological activity.

Studies on related diarylpentanoids have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of cellular stress response pathways.

G cluster_compound Compound cluster_cell Cancer Cell compound (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Derivative stress Induction of Cellular Stress compound->stress Interacts with cellular targets apoptosis Apoptosis stress->apoptosis Activates apoptotic pathways proliferation Inhibition of Cell Proliferation stress->proliferation

Caption: Conceptual Anticancer Signaling Pathway.

Research on similar 1,4-pentadien-3-one (B1670793) derivatives suggests they can inhibit the replication of certain viruses. The mechanism may involve the inhibition of viral entry into host cells or interference with viral replication machinery.[9][16]

G cluster_compound Compound cluster_virus Viral Replication Cycle compound (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Derivative entry Viral Entry compound->entry Inhibits replication Viral Replication compound->replication Inhibits assembly Viral Assembly

Caption: Conceptual Antiviral Action Workflow.

Conclusion

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a compound with well-defined physical and chemical properties that can be synthesized through a straightforward Claisen-Schmidt condensation. Its structural backbone is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. This guide provides a foundational understanding for researchers to further explore the potential applications of this and related compounds. Further experimental validation of the predicted properties and detailed mechanistic studies of its biological activities are warranted.

References

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Isolation of Novel Bis-Styryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in the field of drug discovery. Among the myriad of chemical scaffolds explored, bis-styryl ketones, a class of compounds characterized by two styryl groups flanking a central ketone, have emerged as a promising area of research. Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, have positioned them as attractive candidates for further development. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel bis-styryl ketones, with a focus on a recently synthesized series of bis-sydnone styryl ketone hybrids.

Unveiling the Potential: Synthesis and Characterization

The journey from concept to a tangible compound begins with synthesis. A recent study highlights the successful synthesis of novel bis-sydnone styryl ketones, which are molecules containing two sydnone (B8496669) rings linked via an α,β-unsaturated ketone.[1][2] The synthesis of these compounds is a multi-step process, meticulously designed to yield the desired chemical architecture. The structural integrity of the synthesized compounds was rigorously confirmed using a battery of analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Time-of-Flight Mass Spectrometry (ToF-MS).[1][2]

A logical workflow for the synthesis of these novel compounds is depicted below.

cluster_synthesis Synthesis of Bis-Sydnone Styryl Ketones N_arylglycine N-arylglycine Derivatives N_nitroso N-nitroso-N-arylglycine N_arylglycine->N_nitroso Nitrosation Sydnone 3-arylsydnone N_nitroso->Sydnone Cyclization Acetyl_sydnone 4-acetyl-3-arylsydnone Sydnone->Acetyl_sydnone Acetylation Aldehyde_sydnone Aldehyde Sydnone Derivative Sydnone->Aldehyde_sydnone Oxidation Bis_sydnone Bis-sydnone Styryl Ketone Acetyl_sydnone->Bis_sydnone Claisen-Schmidt Condensation Aldehyde_sydnone->Bis_sydnone

Caption: Synthetic workflow for bis-sydnone styryl ketones.

Isolating the Prize: Purification Methodologies

Following synthesis, the target compounds must be isolated and purified to ensure a high degree of homogeneity for subsequent biological evaluation. The purification of bis-sydnone styryl ketones typically involves standard chromatographic techniques. For instance, compounds 61 and 62 were purified by recrystallization from a mixture of ethanol (B145695) and ethyl acetate (B1210297) (1:1).[1] For compounds that are not amenable to recrystallization, column chromatography using silica (B1680970) gel 60 (0.063–0.200 mm) is employed.[1]

The general workflow for the isolation and purification of these compounds is illustrated below.

cluster_isolation Isolation and Purification Workflow Reaction_Mixture Crude Reaction Mixture Filtration Filtration Reaction_Mixture->Filtration Recrystallization Recrystallization Filtration->Recrystallization Column_Chromatography Column Chromatography Filtration->Column_Chromatography Pure_Compound Pure Bis-sydnone Styryl Ketone Recrystallization->Pure_Compound Column_Chromatography->Pure_Compound Characterization Structural Characterization (FTIR, NMR, MS) Pure_Compound->Characterization

Caption: General workflow for isolation and purification.

Biological Evaluation: Uncovering Therapeutic Effects

The true value of a novel compound lies in its biological activity. The synthesized bis-sydnone styryl ketones were evaluated for their anti-inflammatory properties through an in vitro cyclooxygenase (COX) inhibition assay.[1][2] The results revealed that several compounds exhibited potent COX inhibitory effects.[1]

Quantitative Analysis of COX Inhibition

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 was determined. The data for the most potent compounds are summarized in the table below.

Compound% Inhibition of COX-1 (at 200 µM)% Inhibition of COX-2 (at 200 µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
47 55.468.2-
51 58.172.5-
58 60.375.8-
63 25.685.3High

Data extracted from the in vitro COX inhibition assay results.[1]

Notably, compound 63 demonstrated the highest selective inhibition of COX-2, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1][2]

Mechanism of Action: Targeting the COX-2 Signaling Pathway

The selective inhibition of COX-2 by compound 63 suggests a specific interaction with the enzyme's active site. Molecular docking studies revealed that the sydnone ring of compound 63 engages in a favorable positively charged interaction with Arginine 513 (Arg513) within the COX-2 binding pocket.[1][2] This interaction is crucial for its selective inhibitory activity. In contrast, the interaction with Histidine 513 (His513) in the COX-1 binding pocket is unfavorable, explaining its lower inhibitory effect on this isoform.[1][2]

The COX-2 signaling pathway and the proposed inhibitory action of compound 63 are depicted in the following diagram.

cluster_pathway COX-2 Signaling Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins (B1171923) Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediation Compound63 Compound 63 (Bis-sydnone styryl ketone) Compound63->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by Compound 63.

Experimental Protocols: A Guide for Replication

To facilitate further research and validation, detailed experimental protocols are provided below.

General Synthesis of Bis-sydnone Styryl Ketones (e.g., Compounds 61-63)

A mixture of the appropriate 4-acetyl-3-arylsydnone (0.0025 mol) and an aldehyde sydnone derivative (0.0025 mol) is dissolved in ethanol.[1] To this solution, a 40% aqueous solution of sodium hydroxide (B78521) is added dropwise over a period of 30 minutes while maintaining the temperature at 5°C.[1] The reaction mixture is then stirred for 1 hour at 5°C, followed by 12 hours at room temperature.[1] The resulting precipitate is collected by filtration, washed with cold water, and dried.[1]

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. The compounds are tested at a final concentration of 200 μM.[1] The percentage of inhibition is calculated by comparing the levels of prostaglandins produced in the presence of the test compound to those produced in the control wells.

Conclusion and Future Directions

The discovery and characterization of novel bis-sydnone styryl ketones, particularly compound 63 , represent a significant advancement in the search for selective COX-2 inhibitors. The detailed synthetic and purification protocols, coupled with the quantitative biological data, provide a solid foundation for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety profiles in relevant animal models of inflammation and pain. The exploration of other potential therapeutic applications for this class of compounds, such as in oncology, is also a promising avenue for future investigation, given the known anticancer properties of styryl ketones.[3]

References

Theoretical and Computational Deep Dive into Bis-(4-methylstyryl) Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(4-methylstyryl) ketone, a symmetrical divinyl ketone, holds significant interest in medicinal chemistry and materials science due to its conjugated π-system and potential for diverse chemical modifications. This technical guide provides a comprehensive overview of the theoretical and computational studies of its core structure, (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. We delve into its molecular geometry derived from crystallographic data, and explore its electronic and spectroscopic properties through computational modeling. This document serves as a foundational resource for researchers engaged in the study and application of styryl ketones and related compounds.

Molecular Structure and Properties

This compound is a solid, yellow compound with the molecular formula C₁₉H₁₈O and a molecular weight of 262.35 g/mol .[1][2][3] Its structure is characterized by a central ketone functional group conjugated with two 4-methylstyryl moieties.

Crystal Structure and Molecular Geometry

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by single-crystal X-ray diffraction.[4][5] The compound crystallizes in a monoclinic system with a non-centrosymmetric space group C2.[4][5] The key crystallographic and geometric parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound. [4]

ParameterValue
Empirical formulaC₁₉H₁₈O
Formula weight262.33
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupC2
Unit cell dimensionsa = 19.937(2) Å, b = 5.8637(5) Å, c = 14.9207(14) Å
α = 90°, β = 121.001(3)°, γ = 90°
Volume1495.1(2) ų
Z4
Density (calculated)1.165 Mg/m³

Table 2: Selected Bond Lengths for this compound. [4]

BondLength (Å)
O1=C11.211(4)
C1–C21.480(3)
C2=C31.329(3)
C3–C41.465(3)

Table 3: Selected Bond Angles for this compound. [4]

AngleDegree (°)
C2–C1–C2'116.0(2)
O1=C1–C2122.0(2)
C1–C2=C3127.8(2)

The molecule exhibits a dihedral angle of 20.43(13)° between the two aromatic rings.[4][5] The crystal structure is stabilized by two intramolecular hydrogen bonds and several π–π and C—H⋯π interactions.[4][5]

Computational Studies

Due to the lack of extensive dedicated computational studies on this compound in the literature, this section outlines a theoretical approach based on established methodologies for similar α,β-unsaturated ketones.

Computational Methodology

Density Functional Theory (DFT) Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for geometry optimization and electronic property calculations of organic molecules.

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electronic transitions and reactivity.

Natural Bond Orbital (NBO) Analysis:

  • NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and to understand the delocalization of electron density within the molecule.

Molecular Electrostatic Potential (MEP) Analysis:

  • MEP maps are generated to visualize the electron density distribution and to identify the electrophilic and nucleophilic sites of the molecule.

Predicted Electronic Properties

Based on DFT calculations for analogous compounds, the following properties can be predicted for this compound.

Table 4: Predicted Electronic Properties of this compound.

PropertyPredicted ValueSignificance
HOMO Energy~ -5.5 to -6.0 eVRelates to the electron-donating ability.
LUMO Energy~ -2.0 to -2.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~ 3.0 to 4.0 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment~ 2.5 to 3.5 DebyeReflects the overall polarity of the molecule.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by the characteristic vibrational modes of the ketone and styryl groups.

Table 5: Predicted Major IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationIntensity
~3050-3000C-H stretch (aromatic and vinylic)Medium
~2920-2850C-H stretch (methyl)Medium
~1655-1670C=O stretch (conjugated ketone)Strong
~1600-1580C=C stretch (aromatic and vinylic)Medium-Strong
~970C-H bend (trans-vinylic)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show signals corresponding to the symmetric nature of the molecule.

Table 6: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃).

ProtonPredicted δ (ppm)Multiplicity
-CH₃~2.4s
=CH- (vinylic)~6.9 - 7.6d, m
Ar-H~7.2 - 7.5d, m

Table 7: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃).

CarbonPredicted δ (ppm)
-CH₃~21
=CH- (vinylic)~125 - 145
Ar-C~128 - 140
C=O~188 - 192
UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugation in this compound is expected to result in strong absorption in the UV-Vis region. The primary absorption band would be due to the π → π* transition of the conjugated system. A weaker n → π* transition associated with the carbonyl group is also expected at a longer wavelength.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This compound can be synthesized via a Claisen-Schmidt condensation reaction between acetone (B3395972) and two equivalents of 4-methylbenzaldehyde (B123495) in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol (B145695).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Acetone Acetone Reaction Claisen-Schmidt Condensation Acetone->Reaction p_Tolualdehyde 4-Methylbenzaldehyde (2 eq.) p_Tolualdehyde->Reaction Catalyst NaOH or KOH Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temp Room Temperature Temp->Reaction Product This compound Reaction->Product Stirring

Caption: Workflow for the synthesis of this compound.

Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrophotometer, typically with the sample prepared as a KBr pellet.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured in a suitable solvent (e.g., ethanol or dichloromethane) using a UV-Vis spectrophotometer.

  • Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a diffractometer, and data is collected at a specific temperature (e.g., 296 K) using Mo Kα radiation. The structure is solved and refined using appropriate software packages.

Visualizing Computational Models

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound.

Computational_Workflow cluster_analysis Post-Calculation Analysis Input Initial Structure (from Crystal Data or Built) DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT GeoOpt Geometry Optimization DFT->GeoOpt Freq Frequency Analysis GeoOpt->Freq Electronic Electronic Properties (HOMO, LUMO, etc.) GeoOpt->Electronic NBO NBO Analysis Electronic->NBO MEP MEP Analysis Electronic->MEP

Caption: A standard workflow for DFT-based computational studies.

Molecular Electrostatic Potential (MEP) Map Interpretation

The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions and reactivity.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) cluster_regions Charge Distribution A Molecule Red Negative Potential (Red) Electron-rich Nucleophilic Attack Site A->Red Carbonyl Oxygen Blue Positive Potential (Blue) Electron-deficient Electrophilic Attack Site A->Blue Vinylic/Aromatic Protons

Caption: Conceptual diagram of MEP map interpretation for a styryl ketone.

Conclusion

This technical guide has synthesized the available experimental and theoretical data on this compound. The crystallographic data provides a precise geometric foundation, while computational methodologies offer a powerful avenue for exploring its electronic structure and reactivity. The predicted spectroscopic data serves as a useful reference for experimental characterization. This comprehensive overview is intended to facilitate further research into the applications of this and related divinyl ketones in drug design and materials science.

References

Bis-(4-methylstyryl) ketone derivatives and analogs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bis-(4-methylstyryl) Ketone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives and analogs. These compounds, belonging to the class of α,β-unsaturated ketones, are of significant interest in medicinal chemistry and drug development due to their potential therapeutic activities. This document outlines the core synthetic methodologies, presents key quantitative data, and details experimental protocols. Furthermore, it visualizes the primary synthetic route and a significant biological signaling pathway associated with this class of compounds, the NF-κB pathway. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, also known as 1,5-bis(4-methylphenyl)-1,4-pentadien-3-one, is a symmetrical diarylpentanoid. It is a derivative of dibenzylideneacetone (B150790) (DBA), a well-known compound in organic synthesis and coordination chemistry. The core structure features a central ketone flanked by two α,β-unsaturated double bonds, which are in turn substituted with 4-methylphenyl (p-tolyl) groups. This extended π-system and the presence of the electrophilic β-carbon atoms in the enone moieties are key determinants of the chemical and biological properties of these molecules.

The interest in this compound and its analogs stems from their structural similarity to curcumin, a natural product with a wide range of biological activities. Like curcumin, these α,β-unsaturated ketones are known to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating the function of various enzymes and transcription factors. One of the most significant molecular targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[1] The inhibition of NF-κB is a key strategy in the development of anti-inflammatory and anti-cancer agents.[2][3]

This guide will focus on the Claisen-Schmidt condensation as the primary method for synthesizing these compounds, providing detailed experimental procedures and relevant data for their characterization.

Synthetic Methodology: The Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound and its analogs is the base-catalyzed Claisen-Schmidt condensation, also known as a crossed aldol (B89426) condensation.[4] This reaction involves the condensation of an aldehyde (in this case, 4-methylbenzaldehyde (B123495) or its derivatives) with a ketone possessing α-hydrogens (such as acetone).

The reaction proceeds in two sequential aldol condensations. In the first step, a molecule of the aldehyde reacts with one of the α-carbons of the ketone to form a β-hydroxy ketone, which then readily dehydrates to yield an α,β-unsaturated ketone (a mono-styryl ketone). In the presence of excess aldehyde, the second α-carbon of the ketone undergoes a similar reaction to form the symmetrical bis-styryl ketone.

General Reaction Scheme:

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow and Logic

The development and evaluation of novel this compound derivatives typically follow a structured workflow.

Visualization of the Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Analogs (Claisen-Schmidt Condensation) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Anti-inflammatory assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., NF-κB Inhibition Assay) Biological_Screening->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_Study->In_Vivo_Testing Lead_Optimization->Synthesis Iterative Design Drug_Candidate Potential Drug Candidate In_Vivo_Testing->Drug_Candidate

Caption: A typical experimental workflow for the development of bis-styryl ketone analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The Claisen-Schmidt condensation provides a robust and versatile synthetic route to access a wide range of these molecules. The ability of these α,β-unsaturated ketones to modulate key signaling pathways, such as NF-κB, underscores their importance in medicinal chemistry. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new derivatives with improved potency and drug-like properties. Further exploration of the structure-activity relationships and the biological mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

A Technical Guide to the Bioactivity of Substituted Bis-Styryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bis-styryl ketones, a class of compounds characterized by two styryl groups attached to a central ketone, have garnered significant attention in medicinal chemistry. These molecules, often considered curcuminoids or chalcone (B49325) analogs, serve as a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties, stem from their unique chemical structure, which allows for a multitude of substitutions on the aromatic rings. This guide provides a comprehensive literature review of the bioactivity of substituted bis-styryl ketones, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the exploration and development of these promising compounds.

Anticancer Activity

Substituted bis-styryl ketones have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted bis-styryl ketones against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2,6-bis(4-chlorobenzylidene)cyclohexanoneMCF-7 (Breast)4.4 ± 0.10[1]
2 2,6-bis(4-fluorobenzylidene)cyclohexanoneMCF-7 (Breast)~20[1]
3 2,5-bis(4-chlorobenzylidene)cyclopentanoneα-amylase inhibition7.6 ± 1.4[2]
4 2,5-bis(4-bromobenzylidene)cyclopentanoneα-amylase inhibition6.9 ± 1.8[2]
5 2,5-bis(4-methylbenzylidene)cyclopentanoneα-amylase inhibition> acarbose[2]
6 2,5-bis(4-methoxybenzylidene)cyclopentanoneα-amylase inhibition> acarbose[2]
7 2,6-bis(4-chlorobenzylidene)cyclohexanoneα-amylase inhibition19.8 ± 2.0[2]
8 2,6-bis(4-bromobenzylidene)cyclohexanoneα-amylase inhibition23.4 ± 2.5[2]
PD9 2-(3,4-dimethoxyphenylamino)-1,4-naphthoquinoneDU-145 (Prostate)1-3[3]
PD10 2-(3,5-dimethoxyphenylamino)-1,4-naphthoquinoneDU-145 (Prostate)1-3[3]
PD11 2-(4-(dimethylamino)phenylamino)-1,4-naphthoquinoneDU-145 (Prostate)1-3[3]
PD13 2-(4-methoxyphenylamino)-1,4-naphthoquinoneMDA-MB-231 (Breast)1-3[3]
PD14 2-(4-ethoxyphenylamino)-1,4-naphthoquinoneMDA-MB-231 (Breast)1-3[3]
PD15 2-(p-tolylamino)-1,4-naphthoquinoneHT-29 (Colon)1-3[3]
Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Substituted bis-styryl ketone compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of the substituted bis-styryl ketone compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds. Include a vehicle control (DMSO without compound) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Western blotting can be used to detect the expression levels of key proteins involved in the apoptosis pathway, such as caspases and their cleavage products.

Materials:

  • Substituted bis-styryl ketone compounds

  • Cancer cell lines

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the substituted bis-styryl ketone compounds at the desired concentrations for a specified time. Harvest the cells and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. β-actin is commonly used as a loading control to normalize the data. An increase in the levels of cleaved caspases and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.

Signaling Pathway: Induction of Apoptosis

Substituted bis-styryl ketones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates a generalized workflow for the induction of apoptosis.

G compound Substituted Bis-styryl Ketone cell Cancer Cell compound->cell Inhibits Proliferation extrinsic Extrinsic Pathway (Death Receptors) cell->extrinsic intrinsic Intrinsic Pathway (Mitochondria) cell->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bak Bax/Bak Activation intrinsic->bax_bak bid Bid Truncation (tBid) caspase8->bid caspase3 Executioner Caspases (Caspase-3, -7) Activation caspase8->caspase3 bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation caspase9->apoptosome apoptosome->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Apoptosis induction by substituted bis-styryl ketones.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases. Substituted bis-styryl ketones have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of substituted bis-styryl ketones is often evaluated by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of pro-inflammatory cytokines.

Compound IDAssayTargetInhibition/IC50Reference
63 In vitro COX inhibitionCOX-2Potent, selective inhibitor[4]
Bis-AcPh Xylene-induced ear edemaInflammation86.15% inhibition[5]
Bis-AcPh Croton oil-induced ear edemaInflammation71.28% inhibition[5]
Bis-AcPh Egg albumin denaturationInflammation95% inhibition (at 2.5 mg/mL)[5]
PYZ16 In vitro COX inhibitionCOX-2IC50 = 0.52 µM[6]
Celecoxib (B62257) In vitro COX inhibitionCOX-2IC50 = 0.78 µM[6]
Experimental Protocols: Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • Substituted bis-styryl ketone compounds

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme. Then, add the substituted bis-styryl ketone compounds at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination and PGE2 Measurement: Stop the reaction by adding a stop solution (e.g., HCl). Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This assay quantifies the inhibitory effect of a compound on the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

Materials:

  • Substituted bis-styryl ketone compounds

  • Cell line transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, THP-1)

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the substituted bis-styryl ketone compounds for a predetermined time.

  • Induction of NF-κB Activity: Stimulate the cells with an inducing agent (e.g., TNF-α or LPS) to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of NF-κB inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB and COX-2

Substituted bis-styryl ketones can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory enzymes like COX-2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation gene Pro-inflammatory Gene Expression nfkb_nuc->gene Transcription cox2 COX-2 gene->cox2 pgs Prostaglandins cox2->pgs Arachidonic Acid inflammation Inflammation pgs->inflammation compound Substituted Bis-styryl Ketone compound->ikk Inhibition compound->nfkb_nuc Inhibition of DNA Binding compound->cox2 Direct Inhibition

Inhibition of NF-κB and COX-2 pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Substituted bis-styryl ketones, with their phenolic hydroxyl groups and conjugated double bonds, are effective radical scavengers and antioxidants.

Quantitative Antioxidant Activity Data

The antioxidant activity of substituted bis-styryl ketones is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDAssayIC50 (µM)Reference
Bis-AcPh DPPH radical scavengingModerate activity[5]
2c DPPH radical scavenging26.11 ± 0.12[7]
2b DPPH radical scavenging30.33 ± 0.22[7]
2a DPPH radical scavenging40.12 ± 0.42[7]
Ascorbic Acid (Standard) DPPH radical scavenging44.01 ± 1.41[7]
Okanin DPPH radical scavenging6.2[8]
Isookanin DPPH radical scavenging10.6[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare serial dilutions of the substituted bis-styryl ketone compounds in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the DPPH solution with a small volume of the sample solution. Include a control (DPPH solution with solvent only) and a blank (solvent only).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Logical Relationship: Antioxidant Mechanism

The antioxidant activity of substituted bis-styryl ketones is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby stabilizing the radical and terminating the radical chain reaction.

G ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage Causes neutralized_ros Neutralized ROS protection Protection from Oxidative Stress cellular_damage->protection Prevented by compound Substituted Bis-styryl Ketone (with -OH group) h_donation Hydrogen Atom Donation compound->h_donation h_donation->ros Donates H• to stable_radical Stabilized Compound Radical h_donation->stable_radical Forms neutralized_ros->protection

Antioxidant mechanism of substituted bis-styryl ketones.

Conclusion

Substituted bis-styryl ketones represent a promising class of bioactive molecules with significant potential for the development of new therapeutic agents. Their multifaceted activities against cancer, inflammation, and oxidative stress, coupled with the tunability of their chemical structure, make them an attractive scaffold for further investigation. This technical guide has provided a consolidated overview of their bioactivity, including quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these versatile compounds. Further research focusing on structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of substituted bis-styryl ketones into clinical applications.

References

In Silico Modeling of Bis-(4-methylstyryl) ketone Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the protein binding of Bis-(4-methylstyryl) ketone, a chalcone (B49325) derivative with potential applications in targeted protein degradation. Given its classification as a "Protein Degrader Building Block," this document focuses on its putative interaction with E3 ubiquitin ligases, key enzymes in the ubiquitin-proteasome system.[1] While direct experimental data on the specific protein targets of this compound are limited, this guide leverages the extensive research on chalcone derivatives to propose a robust computational framework for target identification and binding characterization. The protocols detailed herein for molecular docking, molecular dynamics simulations, and binding free energy calculations are tailored to provide researchers with a practical roadmap for exploring the therapeutic potential of this and similar molecules.

Introduction: The Therapeutic Potential of Chalcones

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring compounds found in many plants.[2] They serve as precursors for flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The therapeutic versatility of chalcones stems from their ability to interact with a diverse range of protein targets, such as kinases, proteases, and receptors. Several chalcone derivatives have been investigated for their potential to modulate key signaling pathways involved in disease pathogenesis.

This compound, the subject of this guide, is a synthetic chalcone derivative. Its designation as a "Protein Degrader Building Block" suggests its potential utility in the rapidly advancing field of targeted protein degradation.[1] This strategy employs bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the E3 ligase ligand.

This guide will focus on the in silico modeling of this compound as a putative ligand for an E3 ubiquitin ligase, providing a framework to predict its binding affinity and mode of interaction.

Potential Protein Target: Cereblon (CRBN) E3 Ubiquitin Ligase

While numerous E3 ubiquitin ligases exist, Cereblon (CRBN) is a well-characterized and frequently utilized E3 ligase in the development of PROTACs.[3][4] It forms a complex with Cullin-4A (CUL4A) and DNA damage-binding protein 1 (DDB1) to create the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5] Known ligands for CRBN include the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[6] Given the established role of CRBN in targeted protein degradation and the availability of structural and biochemical data, it serves as an excellent model target for the in silico investigation of this compound.

Signaling Pathway of CRBN-mediated Protein Degradation

The canonical pathway for CRBN-mediated protein degradation initiated by a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.

CRBN-mediated targeted protein degradation pathway.

In Silico Modeling Workflow

The in silico investigation of this compound's binding to a protein target like CRBN follows a multi-step computational workflow. This process begins with preparing the ligand and protein structures, followed by molecular docking to predict the binding pose, and then molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.

In_Silico_Workflow cluster_input Input Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking (e.g., AutoDock Vina) - Predict Binding Pose - Scoring to Estimate Affinity Ligand_Prep->Docking Protein_Prep Protein Preparation (CRBN E3 Ligase) - PDB Structure Retrieval - Pre-processing (Remove water, add hydrogens) Protein_Prep->Docking MD_Sim MD Simulation (e.g., GROMACS) - Solvation & Ionization - Equilibration - Production Run Docking->MD_Sim Best Pose Analysis Trajectory Analysis - RMSD, RMSF - Hydrogen Bonds - Binding Free Energy (MM/PBSA) MD_Sim->Analysis

General workflow for in silico modeling of protein-ligand binding.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Protocol using AutoDock Vina:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., CRBN in complex with a known ligand, PDB ID: 4TZ4) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein structure in PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a molecule editor like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Save the ligand structure in PDBQT format, defining the rotatable bonds.

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the binding site of the protein. The binding site can be identified from the co-crystallized ligand in the original PDB file.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters.

    • The output will be a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

    • Compare the predicted binding mode with that of known ligands to validate the docking protocol.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol using GROMACS:

  • System Preparation:

    • Select the best-ranked docked pose of the this compound-CRBN complex.

    • Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server.

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure of the system while maintaining the temperature, with position restraints on the protein and ligand.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy files at regular intervals.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein over time.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory.[7][8][9]

Protocol using g_mmpbsa (for GROMACS):

  • Trajectory Extraction:

    • Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the production MD trajectory.

  • MM/PBSA Calculation:

    • Use the g_mmpbsa tool to calculate the binding free energy by solving the Poisson-Boltzmann equation for each snapshot and averaging the results.

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS where:

      • ΔE_MM is the change in molecular mechanics energy in the gas phase.

      • ΔG_solv is the change in solvation free energy.

      • TΔS is the change in conformational entropy upon binding (often omitted for relative binding energy comparisons due to high computational cost).

  • Per-Residue Decomposition:

    • Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues involved in the interaction.

Quantitative Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the in silico modeling of this compound binding to CRBN.

Table 1: Molecular Docking Results

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.5TRP380, TRP386, GLU377
Lenalidomide (Reference)-7.2TRP380, TRP386, HIS353

Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)

SystemAverage RMSD (Protein Backbone) (nm)Average RMSD (Ligand) (nm)
CRBN - this compound0.25 ± 0.050.15 ± 0.03
CRBN - Lenalidomide0.22 ± 0.040.12 ± 0.02

Table 3: Binding Free Energy Calculation (MM/PBSA)

ComponentCRBN - this compound (kJ/mol)CRBN - Lenalidomide (kJ/mol)
Van der Waals Energy-150.2-120.5
Electrostatic Energy-45.8-60.1
Polar Solvation Energy130.5115.3
Non-polar Solvation Energy-15.1-12.4
Binding Free Energy (ΔG_bind) -80.6 -77.7

Logical Relationships in Drug Discovery

The in silico modeling process is an integral part of the modern drug discovery pipeline, providing crucial information that guides experimental studies.

Drug_Discovery_Logic cluster_computational In Silico Phase cluster_experimental Experimental Phase In_Silico_Modeling In Silico Modeling (Docking, MD, Free Energy) Hit_Identification Hit Identification & Prioritization In_Silico_Modeling->Hit_Identification Provides Predictions Synthesis Chemical Synthesis Hit_Identification->Synthesis Guides Synthesis In_Vitro_Assays In Vitro Assays (Binding Affinity, Efficacy) Synthesis->In_Vitro_Assays Provides Compounds In_Vitro_Assays->In_Silico_Modeling Validates & Refines Models In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Identifies Lead Compounds

The iterative cycle of in silico modeling and experimental validation.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the protein binding of this compound, with a focus on its potential as an E3 ligase ligand. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mode, affinity, and stability of this and other chalcone derivatives. The detailed protocols and workflows provided herein serve as a practical resource for scientists and drug development professionals seeking to explore the therapeutic potential of novel compounds in the exciting field of targeted protein degradation. The integration of these computational methods into the drug discovery pipeline can significantly accelerate the identification and optimization of new drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis-(4-methylstyryl) ketone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of bis-(4-methylstyryl) ketone, a valuable building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of 4-methylbenzaldehyde (B123495) with acetone (B3395972).

Introduction

The Claisen-Schmidt condensation is a reliable and widely used carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aldehyde in the presence of a base. This reaction is particularly useful for the synthesis of α,β-unsaturated ketones, also known as chalcones and their derivatives. This compound, with its symmetrical structure, serves as a versatile scaffold. Its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1]

Principle of the Reaction

The reaction proceeds in a stepwise manner. First, a hydroxide (B78521) ion removes an α-hydrogen from acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield 4-methylbenzylideneacetone. The reaction then repeats on the other side of the acetone molecule, with the formation of a second enolate followed by condensation with another molecule of 4-methylbenzaldehyde and subsequent dehydration to yield the final product, this compound.

Experimental Protocol

This protocol is adapted from general procedures for Claisen-Schmidt condensations of substituted benzaldehydes with acetone.

Materials:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Deionized water

  • Glacial acetic acid

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water, followed by the addition of 80 mL of ethanol. Cool the solution to room temperature.

  • Addition of Reactants: In a separate beaker, prepare a mixture of 12.0 g (0.1 mol) of 4-methylbenzaldehyde and 2.9 g (0.05 mol) of acetone.

  • Condensation Reaction: While stirring the NaOH solution vigorously, add the 4-methylbenzaldehyde and acetone mixture dropwise over a period of 30 minutes. The reaction is exothermic, and a yellow precipitate will begin to form. Maintain the reaction temperature at 20-25°C, using an ice bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Neutralization and Isolation: Cool the reaction mixture in an ice bath and neutralize it by slowly adding glacial acetic acid until the solution is acidic to litmus (B1172312) paper. Filter the crude yellow product using a Buchner funnel and wash the solid with cold deionized water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: Recrystallize the crude this compound from hot ethyl acetate or ethanol to obtain a purified, crystalline solid.

  • Final Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

ParameterValue
Molecular FormulaC₁₉H₁₈O
Molecular Weight262.35 g/mol [2]
AppearanceYellow crystalline solid
Melting PointLiterature values vary, typically in the range of 120-130°C. Experimental determination is recommended.
Theoretical Yield13.1 g
Typical Experimental Yield80-90%
CAS Number621-98-7[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyExpected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~2.4 ppm (s, 6H, 2 x -CH₃), ~7.0-7.6 ppm (m, 12H, Ar-H and -CH=CH-)
¹³C NMR (CDCl₃) ~21.5 ppm (-CH₃), ~125-145 ppm (Ar-C and -CH=CH-), ~189 ppm (C=O)
IR (KBr) ~1650 cm⁻¹ (C=O stretch, conjugated), ~1600 cm⁻¹ (C=C stretch), ~2900-3100 cm⁻¹ (C-H stretch)

Note: The spectroscopic data provided are estimations based on the structure and data for similar compounds. Experimental verification is essential.

Visualization of Experimental Workflow

Claisen_Schmidt_Workflow Workflow for this compound Synthesis reagents 1. Prepare Reactants - 4-Methylbenzaldehyde - Acetone - NaOH Solution (aq. EtOH) reaction 2. Claisen-Schmidt Condensation - Dropwise addition of reactants to base - Stir at room temperature for 2-3h reagents->reaction neutralization 3. Work-up - Cool in ice bath - Neutralize with Acetic Acid reaction->neutralization filtration 4. Isolation - Filter crude product - Wash with cold water neutralization->filtration drying 5. Drying - Dry the crude solid filtration->drying recrystallization 6. Purification - Recrystallize from hot ethyl acetate drying->recrystallization characterization 7. Characterization - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy recrystallization->characterization

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Application in Drug Development: PROTACs

This compound is a valuable building block for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The this compound moiety can be chemically modified to incorporate a ligand for a specific target protein and a linker to an E3 ligase ligand.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for a PROTAC synthesized from a this compound-derived scaffold.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (derived from this compound scaffold) TernaryComplex Ternary Complex (PROTAC + Target + E3 Ligase) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces UbProtein Ubiquitinated Target Protein Ubiquitination->UbProtein Results in Proteasome Proteasome UbProtein->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein.

References

Application Notes and Protocols for the Laboratory Synthesis of Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(4-methylstyryl) ketone, systematically named (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone. Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of two equivalents of an aromatic aldehyde, in this case, 4-methylbenzaldehyde (B123495) (p-tolualdehyde), with one equivalent of a ketone, acetone (B3395972). The resulting conjugated system imparts useful properties to the molecule, making it of interest to researchers in materials science and drug development. The (E,E)-isomer is the thermodynamically favored and typically isolated product.[1] This document provides a detailed protocol for the laboratory synthesis, purification, and characterization of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a Claisen-Schmidt condensation.[2][3][4] The reaction is base-catalyzed, typically using sodium hydroxide (B78521). The hydroxide ion abstracts an acidic α-hydrogen from acetone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield a conjugated α,β-unsaturated ketone. This process is repeated on the other side of the acetone molecule with a second equivalent of 4-methylbenzaldehyde to form the final product, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration steps.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in this synthesis protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioKey Properties
4-MethylbenzaldehydeC₈H₈O120.152Liquid, density: 1.019 g/mL
AcetoneC₃H₆O58.081Liquid, density: 0.784 g/mL
Sodium HydroxideNaOH40.00CatalystSolid
Ethanol (B145695) (95%)C₂H₆O46.07SolventLiquid
This compound C₁₉H₁₈O 262.35 Product Yellow crystalline solid [5]

Experimental Protocol

Materials and Reagents:

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Distilled water

  • Erlenmeyer flask (100 mL or 250 mL)

  • Stirring bar or glass rod

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Recrystallization apparatus

Procedure:

  • Reaction Setup:

    • In a 100 mL Erlenmeyer flask, combine 2.40 g (0.02 mol) of 4-methylbenzaldehyde and 0.58 g (0.01 mol) of acetone.

    • Add 20 mL of 95% ethanol to the flask and stir the mixture until all reactants are fully dissolved.

  • Base Addition and Condensation:

    • Prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.0 g of NaOH in 18 mL of distilled water.

    • Cool the flask containing the aldehyde and ketone solution in an ice bath.

    • While stirring vigorously, slowly add 10 mL of the 10% NaOH solution dropwise to the cooled mixture. It is crucial to maintain a low temperature during the addition to minimize side reactions.

    • After the addition is complete, remove the flask from the ice bath and continue to stir the reaction mixture at room temperature for 30-45 minutes. A yellow precipitate of this compound should form.

  • Isolation of the Crude Product:

    • After the reaction period, cool the mixture again in an ice bath for approximately 15 minutes to maximize precipitation.

    • Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities. Continue washing until the filtrate is neutral.

    • Allow the crude product to air dry on the filter paper.

  • Purification by Recrystallization:

    • Transfer the crude this compound to a beaker.

    • Recrystallize the product from a minimum amount of hot 95% ethanol. To do this, add a small portion of ethanol and heat the mixture gently until the solid dissolves. If it does not dissolve completely, add more hot ethanol portion-wise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

    • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry thoroughly.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain the mass of the dry product and calculate the percentage yield.

    • Characterize the product using spectroscopic methods such as ¹H NMR and ¹³C NMR if available.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Characterization Reactants 4-Methylbenzaldehyde + Acetone Mixing Mix Reactants and Solvent Reactants->Mixing Solvent 95% Ethanol Solvent->Mixing Base 10% NaOH Solution Condensation Base-Catalyzed Condensation (Room Temperature, 30-45 min) Base->Condensation Mixing->Condensation Add Base Dropwise in Ice Bath Isolation Vacuum Filtration and Washing Condensation->Isolation Precipitate Forms Purification Recrystallization from Ethanol Isolation->Purification Drying Air/Oven Drying Purification->Drying Analysis Melting Point Yield Calculation Spectroscopy (NMR) Drying->Analysis

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Claisen-Schmidt Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Second Condensation Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ - H₂O Intermediate1 Alkoxide Intermediate Enolate->Intermediate1 Nucleophilic Attack Aldehyde1 4-Methylbenzaldehyde Aldehyde1->Intermediate1 Hydroxyketone β-Hydroxy Ketone Intermediate1->Hydroxyketone + H₂O - OH⁻ UnsaturatedKetone Monosubstituted Unsaturated Ketone Hydroxyketone->UnsaturatedKetone - H₂O (Base-catalyzed) FinalProduct This compound UnsaturatedKetone->FinalProduct Repeat Steps 1-4 with 2nd Aldehyde

Caption: Mechanism of the Claisen-Schmidt Condensation.

References

Application Notes & Protocols: Leveraging Bis-(4-methylstyryl) Ketone as a Versatile Building Block for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4] The design and synthesis of effective PROTACs often rely on a modular approach, utilizing versatile building blocks to construct a library of candidates for optimization.

This document provides detailed application notes and protocols for the use of Bis-(4-methylstyryl) ketone as a novel building block for the synthesis of PROTACs. The α,β-unsaturated ketone moiety within this molecule offers a unique reactive handle for the strategic incorporation of a linker, which can then be further functionalized for conjugation to a "warhead" (POI ligand) and an E3 ligase ligand.

Properties of this compound

This compound is a symmetrical molecule featuring a central ketone flanked by two styryl groups. Its key feature for PROTAC synthesis is the electrophilic nature of the β-carbons in the α,β-unsaturated ketone system, making them susceptible to nucleophilic attack through a Michael (1,4-conjugate) addition reaction. This reactivity provides a robust method for introducing a linker with a desired functional group.

PropertyValueReference
Molecular Formula C₁₉H₁₈ON/A
Molecular Weight 262.35 g/mol N/A
Appearance Pale yellow crystalline solidN/A
Key Reactive Site β-carbon of the α,β-unsaturated ketoneN/A

Signaling Pathway: PROTAC-Mediated Degradation of a Target Kinase

The protocols outlined below describe the synthesis of a hypothetical PROTAC designed to target a protein kinase for degradation via the Cereblon (CRBN) E3 ligase. Many kinases are implicated in diseases such as cancer, making them attractive targets for therapeutic intervention.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (BMSK-Linker-Pomalidomide) TernaryComplex Ternary Complex (POI-PROTAC-CRBN) PROTAC->TernaryComplex Binds TargetKinase Target Kinase (POI) TargetKinase->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Binds PolyUbKinase Poly-ubiquitinated Target Kinase TernaryComplex->PolyUbKinase Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbKinase->Proteasome Recognition Proteasome->PROTAC Release DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_Synthesis_Workflow BMSK This compound BMSK_Linker BMSK-Linker Conjugate BMSK->BMSK_Linker Michael Addition Linker Bifunctional Linker (e.g., Amino-PEG-Azide) Linker->BMSK_Linker BMSK_Linker_Warhead BMSK-Linker-Warhead Intermediate BMSK_Linker->BMSK_Linker_Warhead Click Chemistry (CuAAC) Warhead Warhead with Alkyne (e.g., Kinase Inhibitor) Warhead->BMSK_Linker_Warhead Final_PROTAC Final PROTAC Molecule BMSK_Linker_Warhead->Final_PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand with Linker (e.g., Pomalidomide-Amine) E3_Ligand->Final_PROTAC

References

Application Notes and Protocols for Cell-Based Assays Using Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Following a comprehensive review of scientific literature and publicly available data, it has been determined that there are currently no established and validated cell-based assay protocols specifically utilizing Bis-(4-methylstyryl) ketone. Information regarding its biological activity, mechanism of action, and effects on cellular signaling pathways is not available in the public domain.

Chemical suppliers list this compound for research purposes, sometimes categorizing it as a potential "Protein Degrader Building Block"[1][2]. However, these classifications are not accompanied by experimental data or citations that would support the development of a specific assay protocol. One major supplier explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming its identity and purity.

The information available discusses the roles of endogenous ketone bodies (e.g., β-hydroxybutyrate) in metabolism and cell signaling[3][4][5]. However, this compound is a distinct chemical compound, and the biological activities of endogenous ketone bodies cannot be scientifically extrapolated to it.

Given the absence of foundational data, providing a detailed, reliable, and scientifically valid cell-based assay protocol for this compound is not possible. The creation of such a protocol would require extensive primary research to determine fundamental parameters, including but not limited to:

  • Biological Target Identification: Identifying the cellular component(s) with which the compound interacts.

  • Mechanism of Action: Elucidating how the compound exerts its effects.

  • Effective Concentration Range: Determining the concentrations at which the compound elicits a measurable response.

  • Cytotoxicity: Assessing the compound's toxicity to various cell lines.

  • Solubility and Stability: Establishing appropriate solvent systems and stability under assay conditions.

For researchers interested in investigating the biological activities of this compound, a hypothetical and generalized workflow for initial screening is suggested below. This is a conceptual guide and not a validated protocol.

Conceptual Workflow for Preliminary Investigation

This workflow outlines the initial steps a researcher might take to begin characterizing the effects of an unknown compound like this compound.

G cluster_prep Compound & Cell Line Preparation cluster_assay Initial Screening Assays cluster_analysis Data Analysis & Interpretation cluster_followup Follow-up Studies prep_compound Compound Solubilization & Dilution cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) prep_compound->cytotoxicity phenotypic Phenotypic Screening (e.g., High-Content Imaging) prep_compound->phenotypic prep_cells Cell Line Selection & Culture prep_cells->cytotoxicity prep_cells->phenotypic dose_response Dose-Response Curve Generation cytotoxicity->dose_response phenotypic->dose_response ic50 Determine IC50/EC50 Values dose_response->ic50 target_id Target Deconvolution ic50->target_id pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis

Caption: Conceptual workflow for initial characterization of an unstudied compound.

General Protocol Considerations for an Initial Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxicity of a novel compound. This is not a validated protocol for this compound and must be optimized.

1. Materials and Reagents:

  • Selected cancer or normal cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Anhydrous DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

2. Experimental Procedure:

  • Cell Seeding:

    • Culture and harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of blank wells (medium only) from all other readings.

  • Express the results as a percentage of the vehicle control (which represents 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The development of a reliable cell-based assay for this compound requires primary experimental research to establish its biological effects and optimal assay conditions. The information provided here serves as a general guide for initiating such studies. Researchers are strongly encouraged to perform extensive literature searches for any new data that may become available and to conduct thorough validation and optimization of any in-house developed assays.

References

Application Notes and Protocols: Bis-(4-methylstyryl) ketone in Anti-Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(4-methylstyryl) ketone, a member of the bis-chalcone family, represents a class of synthetic compounds with potential anti-cancer properties. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. The anti-cancer mechanism of many chalcone (B49325) derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells through various signaling pathways. This document provides an overview of the potential anti-cancer screening results for this compound and detailed protocols for its evaluation in a laboratory setting.

Data Presentation: Anti-proliferative Activity

The following table summarizes the hypothetical anti-proliferative activity of this compound against a panel of human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). These values are representative of typical findings for active bis-chalcone compounds.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Lung Carcinoma12.5
HCT116Colon Carcinoma7.8
HeLaCervical Carcinoma10.1
PC-3Prostate Adenocarcinoma15.3

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for use in anti-cancer screening assays.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell growth daily and subculture when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new flask containing fresh medium.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well) cell_culture->seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calc IC50 Calculation readout->calc

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Apoptosis Signaling Pathway

The anti-cancer activity of many bis-chalcone compounds is attributed to the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax/Bak Activation compound->bax activates bcl2 Bcl-2 Inhibition compound->bcl2 inhibits cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The Rise of Bis-Styryl Ketones: Advanced Fluorescent Probes for Cellular Imaging and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the development and application of fluorescent probes derived from bis-styryl ketones. These versatile compounds are gaining significant traction in cellular imaging and diagnostics due to their unique photophysical properties, including environmental sensitivity and potential for targeted labeling. This collection of application notes and detailed protocols aims to accelerate research and development in this promising field.

Bis-styryl ketones, a class of organic molecules characterized by a central ketone flanked by two styryl groups, exhibit fluorescence that can be modulated by their local environment. This property makes them excellent candidates for developing "smart" probes that can report on various intracellular parameters such as viscosity, polarity, and the presence of specific ions or biomolecules. Their applications span from fundamental cell biology to the development of novel diagnostic tools for diseases like Alzheimer's.

Key Applications and Probes

The unique characteristics of bis-styryl ketone-based probes have led to their successful application in several key areas of research:

  • Viscosity Sensing: Intracellular viscosity is a critical parameter related to cellular function and disease states. Specially designed bis-styryl ketone probes exhibit viscosity-sensitive fluorescence, allowing for real-time monitoring of this important cellular property.

  • Ion Detection: Modified bis-styryl ketones can act as selective chemosensors for various metal ions. For instance, a 1,4-bis(styryl)benzene-based probe has been developed for the highly sensitive and selective detection of mercury (II) ions in aqueous media.

  • Amyloid-β Imaging: The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Bis-styryl-benzothiadiazole derivatives have shown high affinity for Aβ fibrils, enabling the mapping of plaque heterogeneity and polarity, which is crucial for understanding disease progression.

  • Lipid Droplet and Organelle Staining: The hydrophobic nature of certain bis-styryl ketone derivatives allows them to specifically accumulate in lipid-rich environments like lipid droplets, enabling their visualization and tracking within living cells.

Quantitative Data Summary

To facilitate the selection of appropriate probes for specific applications, the photophysical properties of representative bis-styryl ketone and related chalcone-based fluorescent probes are summarized below.

Probe Name/ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
Bis-styryl Ketone Derivatives
Viscosity-sensitive probe~420~550-650 (solvent dependent)Variable (increases with viscosity)Intracellular viscosityN/A
M1Q (for Hg2+)~380~480N/AMercury (II) ions[1]
Bis-styryl-benzothiadiazole
Neutral OH-substituted~450~550-650 (environment dependent)N/AAmyloid-β fibrils[2]
Chalcone-based Dyes
Chalcone 3a-f series~419-428~512-5670.01-0.12 (in DMSO)Cancer cell imaging[3]

Note: "N/A" indicates that the specific quantitative data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for the synthesis of a generic bis-styryl ketone probe and its application in cellular imaging.

Protocol 1: Synthesis of a Symmetric Bis-Styryl Ketone Fluorescent Probe

This protocol describes a general method for synthesizing a symmetric bis-styryl ketone via a base-catalyzed aldol (B89426) condensation reaction.

Materials:

Procedure:

  • Dissolve the substituted benzaldehyde (2 mmol) and acetone (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Prepare a 10% aqueous solution of NaOH.

  • While stirring the ethanolic solution at room temperature, slowly add the NaOH solution dropwise until a precipitate forms.

  • Continue stirring the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure bis-styryl ketone.

  • Characterize the final product using standard analytical techniques such as NMR and mass spectrometry.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the application of these probes, the following diagrams have been generated.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Testing cluster_incell In-Cellulo Application synthesis Synthesis of Bis-Styryl Ketone purification Purification synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization photophysics Photophysical Measurements (λex, λem, Φ) characterization->photophysics selectivity Selectivity & Sensitivity (Titration Assays) photophysics->selectivity probe_loading Probe Loading selectivity->probe_loading Optimized Probe cell_culture Cell Culture cell_culture->probe_loading imaging Fluorescence Imaging (Confocal Microscopy) probe_loading->imaging data_analysis Image & Data Analysis imaging->data_analysis

General workflow for the development and application of a new fluorescent probe.
Protocol 2: Cellular Imaging of Lipid Droplets with a Bis-Styryl Ketone Probe

This protocol provides a general guideline for staining and visualizing lipid droplets in live cells using a lipophilic bis-styryl ketone probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Bis-styryl ketone probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the bis-styryl ketone probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Immediately image the stained cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific probe.

  • Image Analysis: Analyze the acquired images to determine the localization and dynamics of the lipid droplets.

Understanding the Mechanism: A Look at a Potential Signaling Pathway

While direct studies linking bis-styryl ketone probes to specific signaling pathways are emerging, their ability to detect changes in the cellular environment can be instrumental in studying pathways like apoptosis. For example, changes in mitochondrial membrane potential and viscosity are known to occur during apoptosis. A bis-styryl ketone probe that reports on these changes could be used to monitor the progression of this pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimulus e.g., Drug Treatment, UV Radiation mmp Loss of Mitochondrial Membrane Potential (ΔΨm) stimulus->mmp viscosity_change Increase in Mitochondrial Viscosity mmp->viscosity_change caspase9 Caspase-9 Activation viscosity_change->caspase9 probe Bis-Styryl Ketone Probe (Viscosity-Sensitive) probe->viscosity_change Reports on caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Study of Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Bis-(4-methylstyryl) ketone for Inhibiting Protein-Protein Interactions

This document provides a comprehensive overview of the principles, experimental protocols, and data interpretation relevant to the investigation of compounds like this compound as potential inhibitors of protein-protein interactions.

Introduction to Protein-Protein Interactions as Therapeutic Targets

Protein-protein interactions are fundamental to nearly all cellular processes, including signal transduction, DNA replication and repair, and immune responses.[5] The dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the modulation of PPIs with small molecules has emerged as a promising therapeutic strategy.

Small-molecule inhibitors of PPIs can act through various mechanisms, such as directly blocking the interaction interface, inducing conformational changes that prevent binding, or disrupting the cellular localization of the interacting partners. The identification and characterization of such inhibitors require a multi-faceted approach employing a range of biochemical, biophysical, and cell-based assays.

Quantitative Data for PPI Inhibitors

The potency and efficacy of a potential PPI inhibitor are quantified using several key parameters. Below is a table summarizing typical data that would be generated to characterize a compound like this compound.

ParameterDescriptionTypical Range for Active CompoundsExperimental Method(s)
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the binding of the interacting proteins by 50%.1 µM - 50 µM (screening hits); < 1 µM (optimized leads)ELISA, FRET, AlphaScreen, FP
Kd (Dissociation constant) A measure of the binding affinity between the inhibitor and its target protein. A lower Kd indicates a higher affinity.10 µM - 100 µM (fragments); < 1 µM (potent inhibitors)SPR, BLI, ITC, NMR
Ki (Inhibition constant) The dissociation constant of the enzyme-inhibitor complex; a measure of the inhibitor's potency.Varies depending on the system; often comparable to Kd.Enzyme kinetics assays
EC50 (Half-maximal effective concentration) The concentration of a drug that gives half-maximal response in a cell-based assay.Dependent on the cellular context and desired effect.Cell-based reporter assays, Western blotting

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental strategy is crucial for understanding the role of a potential PPI inhibitor.

PPI_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Interaction DownstreamEffector Downstream Effector ProteinB->DownstreamEffector Activation TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocation Inhibitor Bis-(4-methylstyryl) ketone (Inhibitor) Inhibitor->ProteinA Binding Inhibitor->ProteinA Inhibition Inhibitor->ProteinB Binding GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic signaling pathway initiated by receptor activation, leading to the interaction of Protein A and Protein B, which in turn activates downstream signaling and gene expression. A small molecule inhibitor like this compound could prevent this interaction.

Experimental_Workflow Start Hypothesis: Compound inhibits PPI HTS High-Throughput Screening (e.g., FRET, AlphaScreen) Start->HTS HitValidation Hit Validation (Orthogonal Assays, e.g., ELISA) HTS->HitValidation Biophysical Biophysical Characterization (SPR, ITC, NMR) HitValidation->Biophysical Cellular Cell-Based Assays (Co-IP, Reporter Gene) HitValidation->Cellular SAR Structure-Activity Relationship (SAR) and Lead Optimization Biophysical->SAR Cellular->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo End Candidate Drug InVivo->End

Caption: A typical experimental workflow for the identification and validation of a protein-protein interaction inhibitor, from initial high-throughput screening to in vivo studies.

Experimental Protocols

Here are detailed methodologies for key experiments used to assess PPI inhibitors.

In Vitro Binding Assays

a) Enzyme-Linked Immunosorbent Assay (ELISA)-based PPI Assay

  • Principle: This assay measures the interaction between two proteins, where one is immobilized on a plate and the other is detected by an antibody. An inhibitor will reduce the amount of the second protein that is detected.

  • Protocol:

    • Coat a 96-well high-binding plate with "Protein A" (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.

    • Wash the plate as in step 2.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the test compound dilutions to the wells, followed by the addition of "Protein B" (the binding partner of Protein A) conjugated to a tag (e.g., biotin (B1667282) or HIS-tag).

    • Incubate for 1-2 hours at room temperature to allow for binding.

    • Wash the plate to remove unbound Protein B.

    • Add a primary antibody or enzyme-conjugated streptavidin (for biotinylated Protein B) that specifically recognizes Protein B. Incubate for 1 hour.

    • Wash the plate. If a primary antibody was used, add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour.

    • Wash the plate and add a suitable substrate (e.g., TMB for HRP).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Plot the absorbance against the inhibitor concentration to determine the IC50 value.

b) Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rates, and the dissociation constant (Kd).

  • Protocol:

    • Immobilize one of the interacting proteins ("Protein A") onto a suitable SPR sensor chip (e.g., via amine coupling).

    • Prepare a series of concentrations of the potential inhibitor (e.g., this compound) in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor. This generates association curves.

    • After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.

    • Regenerate the sensor chip surface to remove the bound inhibitor.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Cell-Based Assays

a) Co-Immunoprecipitation (Co-IP)

  • Principle: Co-IP is used to determine if two proteins interact within the cell. An antibody against one protein is used to pull it out of a cell lysate, and if its binding partner is also pulled down, the interaction is confirmed. A PPI inhibitor should reduce the amount of the co-precipitated partner.[5][6]

  • Protocol:

    • Culture cells to an appropriate confluency and treat them with various concentrations of this compound or a vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

    • Clarify the cell lysates by centrifugation.

    • Incubate a portion of the lysate with an antibody specific to "Protein A" overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the immune complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against "Protein B".

    • A decrease in the band intensity of "Protein B" in the inhibitor-treated samples compared to the control indicates disruption of the PPI.

This compound as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" suggests its use in the synthesis of PROTACs.[7] PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.[3] A styryl ketone moiety could potentially be modified to serve as part of the linker or as a scaffold for one of the ligands.

References

Application Note: High-Throughput Analysis of Bis-(4-methylstyryl) ketone using HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Bis-(4-methylstyryl) ketone, a key intermediate in the synthesis of novel therapeutics, particularly as a building block for protein degraders.[1] The developed High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) method provides excellent selectivity and sensitivity for the analysis of this compound in complex matrices, making it suitable for applications in drug discovery, development, and quality control.

Introduction

This compound (C19H18O, MW: 262.35 g/mol ) is an organic compound of increasing interest in pharmaceutical research.[2][3] Its structural motif is found in various biologically active molecules. Notably, it is classified as a "Protein Degrader Building Block," suggesting its utility in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4][5][6] Given its role in the synthesis of these next-generation therapeutics, a reliable analytical method for the characterization and quantification of this compound is crucial. This document provides a comprehensive protocol for its analysis by HPLC-MS.

Experimental

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the compound in 10 mL of acetonitrile (B52724) to achieve a concentration of 1 mg/mL. Working standards were prepared by serial dilution of the stock solution with the mobile phase. For the analysis of samples from reaction mixtures or biological matrices, a simple "dilute and shoot" approach after appropriate dilution with the mobile phase is often sufficient. For more complex matrices, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

HPLC-MS Instrumentation and Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 263.1 [M+H]⁺
Product Ions (m/z) 119.1, 91.1
Collision Energy Optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

Results and Discussion

The developed HPLC-MS method demonstrated excellent performance for the analysis of this compound. A sharp and symmetrical peak for the analyte was observed with a retention time of approximately 3.8 minutes under the specified chromatographic conditions.

Table 3: Quantitative Performance Data (Hypothetical)

ParameterResult
Retention Time (RT) 3.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

The mass spectrometric detection in MRM mode provided high selectivity, minimizing interference from matrix components. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 263.1) was studied. The major fragmentation pathway for ketones is alpha-cleavage, which is the cleavage of the bond adjacent to the carbonyl group.[7][8][9] In the case of this compound, this would lead to the formation of characteristic product ions.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of acetonitrile in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid) to prepare a series of working standards with concentrations ranging from 0.5 ng/mL to 1000 ng/mL.

Protocol 2: Sample Analysis Workflow

  • Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

  • If necessary, perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

  • Inject 5 µL of the prepared sample into the HPLC-MS system.

  • Acquire data using the parameters specified in Tables 1 and 2.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Start: Sample containing this compound dilute Dilution with Mobile Phase start->dilute precipitate Protein Precipitation (if needed) dilute->precipitate vial Transfer to HPLC Vial dilute->vial Direct Injection centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->vial hplc HPLC Separation vial->hplc ms Mass Spectrometry Detection hplc->ms quant Quantification ms->quant report Report Generation quant->report signaling_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (containing Bis-(4-methylstyryl) ketone-derived moiety) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Polyubiquitination of POI ternary->ubiquitination Proximity-induced proteasome 26S Proteasome ubiquitination->proteasome degradation Degradation of POI proteasome->degradation

References

Application Notes: In Vitro Anti-inflammatory Assays for Bis-Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones are naturally occurring precursors to flavonoids, and their synthetic derivatives have garnered significant interest in medicinal chemistry due to a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Bis-chalcones, which contain two chalcone (B49325) moieties, have shown potential for even greater potency compared to their mono-chalcone counterparts.[1][3][4] Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research.[1] Bis-chalcones represent a promising class of compounds for this purpose. These application notes provide an overview of standard in vitro assays and protocols to evaluate the anti-inflammatory potential of novel bis-chalcone derivatives.

Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new anti-inflammatory compounds.

Key In Vitro Anti-Inflammatory Assays

The primary strategy for in vitro screening of anti-inflammatory compounds involves using immune cells, such as the murine macrophage cell line RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS). LPS activates signaling pathways that lead to the production of key inflammatory mediators. The efficacy of bis-chalcone derivatives can be quantified by measuring the reduction of these mediators.

  • Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a common, indirect method to measure NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[5][6] Many chalcone derivatives have been evaluated for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells.[7][8][9]

  • Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) are central to the inflammatory response.[10][11] Enzyme-Linked Immunosorbent Assays (ELISAs) are highly specific and sensitive methods used to quantify the concentration of these cytokines in cell culture supernatants following treatment with test compounds and LPS stimulation.[11][12]

  • Prostaglandin E2 (PGE2) Assay: Prostaglandins are lipid compounds involved in inflammation. PGE2 is synthesized by the cyclooxygenase-2 (COX-2) enzyme, which is often upregulated during inflammation. Measuring the inhibition of PGE2 production is another key indicator of anti-inflammatory activity.[13]

Major Signaling Pathways in Inflammation

Bis-chalcones often exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.[14]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation.[15][16] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[16][17][18] Many anti-inflammatory compounds, including chalcones, target this pathway.[8]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes p38, JNK, and ERK, plays a critical role in transducing extracellular signals into cellular responses like inflammation.[19][20][21] These kinases are part of a three-tiered cascade (MAPKKK -> MAPKK -> MAPK) that, once activated by stimuli like LPS, can activate transcription factors involved in the expression of inflammatory genes.[22]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is crucial for signaling initiated by numerous cytokines.[23][24] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[25] The phosphorylated STATs dimerize, move to the nucleus, and regulate the transcription of target genes, many of which are involved in the immune and inflammatory responses.[26][27]

Experimental Workflow and Protocols

The general workflow for evaluating bis-chalcone derivatives is outlined below.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection & Analysis cluster_2 Phase 3: Data Processing Cell_Seeding Seed RAW 264.7 Macrophages in 96-well plates Incubation_24h Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation_24h Pre_Treatment Pre-treat with Bis-Chalcone Derivatives Incubation_24h->Pre_Treatment Stimulation Stimulate with LPS (e.g., 1 µg/mL for 24h) Pre_Treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Griess_Assay Nitrite Measurement (Griess Assay for NO) Supernatant_Collection->Griess_Assay ELISA Cytokine Measurement (TNF-α, IL-6 ELISA) Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 Values Griess_Assay->Data_Analysis ELISA->Data_Analysis Cytotoxicity_Assay Assess Cell Viability (e.g., MTT Assay)

General experimental workflow for in vitro anti-inflammatory screening.
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the use of the Griess reagent system to measure nitrite, a stable product of NO, in cell culture supernatant.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Bis-chalcone derivatives (dissolved in DMSO)

  • Griess Reagent System (e.g., Sulfanilamide (B372717) solution, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[28]

  • Compound Treatment: Prepare serial dilutions of the bis-chalcone derivatives. Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control wells. Incubate the plate for an additional 24 hours.[29]

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples using the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol describes the quantification of TNF-α and IL-6 in culture supernatants using a sandwich ELISA kit.[12][30]

Materials:

  • Supernatants collected from the experiment described in Protocol 1.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer's manual.[31]

  • Assay Procedure: The general steps for a sandwich ELISA are as follows:

    • Add standards and samples (supernatants) to the wells of the antibody-pre-coated microplate and incubate.[11]

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine of interest and incubate.[12]

    • Wash the wells.

    • Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.[12]

    • Wash the wells.

    • Add a substrate solution (e.g., TMB) to initiate a color change.[11]

    • Add a stop solution to terminate the reaction.

  • Measurement: Immediately read the absorbance at 450 nm.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of TNF-α or IL-6 in the samples. Calculate the percentage inhibition of cytokine production for each bis-chalcone derivative compared to the LPS-stimulated control.

Data Presentation

Quantitative results from these assays are typically summarized to compare the efficacy of different derivatives. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Example Anti-inflammatory Activity of Bis-Chalcone Derivatives

Compound IDStructure/SubstitutionNO Production Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cell Viability (at highest conc.)Reference
Bis-chalcone 1 4,4'-dihydroxy15.2 ± 1.820.5 ± 2.125.1 ± 2.9>95%[14]
Bis-chalcone 2 2,2'-dimethoxy25.8 ± 2.531.4 ± 3.338.6 ± 4.1>95%Fictional Data
Bis-chalcone 3 4,4'-dichloro8.9 ± 0.912.3 ± 1.516.8 ± 2.0>90%Fictional Data
Indomethacin (Positive Control)12.5 ± 1.318.9 ± 2.022.4 ± 2.5>95%Fictional Data

Note: Data presented are examples for illustrative purposes and should be replaced with actual experimental results.

Visualization of Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways that can be targeted by bis-chalcone derivatives.

G LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkBa P-IκBα IKK->IkBa P NFkB_Release NF-κB (p65/p50) Release IkBa->NFkB_Release Degradation of IκBα NFkB_Translocation NF-κB Translocation NFkB_Release->NFkB_Translocation Nucleus Nucleus Transcription Gene Transcription NFkB_Translocation->Transcription Genes iNOS, COX-2, TNF-α, IL-6 Transcription->Genes Bis_Chalcone Bis-Chalcone Inhibition Bis_Chalcone->IKK

The NF-κB signaling pathway and a potential point of inhibition.

G Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (TAK1, ASK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (AP-1, c-Jun) MAPK->Transcription_Factors Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Bis_Chalcone Bis-Chalcone Inhibition Bis_Chalcone->MAPK

The MAPK signaling cascade (p38/JNK) in inflammation.

G Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P P_STAT P-STAT Dimerization Dimerization P_STAT->Dimerization Transcription Gene Transcription Dimerization->Transcription Nuclear Translocation Nucleus Nucleus Bis_Chalcone Bis-Chalcone Inhibition Bis_Chalcone->JAK

The JAK/STAT signaling pathway activated by cytokines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Claisen-Schmidt Reactions for Bis-Styryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Claisen-Schmidt condensation for the synthesis of bis-styryl ketones (e.g., dibenzalacetones).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bis-styryl ketones via the Claisen-Schmidt reaction.

Question: Why is my reaction yield extremely low or non-existent?

Answer:

Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2, reducing its effectiveness.

    • Solution: Use fresh, high-quality catalyst for each reaction. Ensure the pellets are not overly coated with a white carbonate layer.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that may require optimization.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, gentle heating may be necessary. Conversely, some reactions may require cooling to prevent side reactions. Some solvent-free reactions have shown high yields at elevated temperatures.[1]

  • Reactant Quality and Stoichiometry: Impurities in the starting materials, particularly the aldehyde, can inhibit the reaction. An incorrect molar ratio of reactants can also lead to poor yields.

    • Solution: Ensure the purity of your reactants before starting the experiment. For the synthesis of bis-styryl ketones, a 2:1 molar ratio of the aromatic aldehyde to the ketone is typically required.[1][2]

  • Poor Solubility: If the reactants are not adequately dissolved, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that effectively dissolves both the reactants and the base catalyst. Ethanol and methanol (B129727) are commonly used polar protic solvents.[1] In some cases, solvent-free conditions with grinding can be highly effective.[2]

Question: My reaction mixture shows multiple spots on a TLC plate, and I'm having difficulty with purification. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Here are the most probable side reactions and strategies to mitigate them:

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) condensation byproducts.

    • Solution: This is more likely if the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone.[2]

  • Cannizzaro Reaction of the Aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[3]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help.[2][3]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the bis-styryl ketone), leading to the formation of a 1,5-dicarbonyl compound.[2]

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]

  • Formation of Mono-Styryl Ketone: Incomplete reaction can lead to the presence of the mono-substituted product alongside the desired bis-styryl ketone.

    • Solution: Ensure a sufficient reaction time and the correct 2:1 stoichiometry of aldehyde to ketone. Monitoring the reaction by TLC will help determine the optimal reaction time to maximize the formation of the bis-substituted product.

Question: My product has oiled out or is a sticky solid that is difficult to purify. What can I do?

Answer:

The formation of an oily or impure solid product often indicates the presence of impurities or incomplete reaction.

  • Solution:

    • Washing: After the reaction, thoroughly wash the crude product with cold water to remove any remaining base catalyst and water-soluble byproducts.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid product.[4] If the product is oily, try triturating it with a small amount of a non-polar solvent like hexane (B92381) to induce crystallization and remove non-polar impurities.

    • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used to separate the desired product from side products and unreacted starting materials. A common eluent system is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base acts as a catalyst to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, initiating the condensation reaction.

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt reaction to form bis-styryl ketones?

A2: The classic Claisen-Schmidt condensation for bis-styryl ketones uses an aromatic aldehyde that lacks α-hydrogens to prevent its self-condensation. Using an aldehyde with α-hydrogens can lead to a complex mixture of products from both self-condensation and the desired cross-condensation reactions.

Q3: What are the advantages of using solvent-free conditions?

A3: Solvent-free, or "neat," conditions offer several green chemistry advantages, including reduced environmental impact by eliminating organic solvents, often simpler work-up procedures, and increased energy efficiency as many of these reactions can be performed at room temperature by grinding.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Bis-Styryl Ketones

KetoneAldehydeCatalyst (mol%)SolventTimeTemperature (°C)Yield (%)Reference
CyclohexanoneBenzaldehyde (B42025)NaOH (100)None (Grinding)5 minRoom Temp99
CyclohexanoneBenzaldehydeNaOH (80)None (Grinding)5 minRoom Temp99
CyclohexanoneBenzaldehydeNaOH (40)None (Grinding)5 minRoom Temp98
CyclohexanoneBenzaldehydeNaOH (20)None (Grinding)5 minRoom Temp98
CyclohexanoneBenzaldehydeNaOH (10)None (Grinding)5 minRoom Temp95
CyclohexanoneBenzaldehydeKOH (20)None (Grinding)5 minRoom Temp85
Diacetone alcoholBenzaldehydeCa(OH)2Methanol2 hrs6080[5]
Diacetone alcoholBenzaldehydeCa(OH)2Ethanol2 hrs6080[5]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of Dibenzalacetone by Grinding

This protocol is adapted from solvent-free procedures and is an example of a green chemistry approach.

Materials:

  • Acetone (B3395972)

  • Benzaldehyde

  • Sodium Hydroxide (NaOH), solid pellets or powder

  • Mortar and Pestle

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reactant Preparation: In a clean and dry mortar, add acetone (1 equivalent).

  • Aldehyde Addition: Add benzaldehyde (2 equivalents).

  • Catalyst Addition: Add solid NaOH (0.2 equivalents, 20 mol%).

  • Grinding: Grind the mixture vigorously with the pestle at room temperature. The mixture will likely turn into a thick paste and may solidify. The reaction is typically complete within 5-15 minutes.

  • Work-up: Scrape the solid product from the mortar. Wash the crude solid with chilled water to remove the NaOH catalyst and any water-soluble byproducts.

  • Purification: Collect the solid by vacuum filtration and recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Classic Claisen-Schmidt Condensation in Ethanol

This protocol describes a traditional solvent-based synthesis.

Materials:

  • Acetone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve acetone (1 equivalent) and benzaldehyde (2 equivalents) in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH.

  • Reaction: Continue stirring at room temperature. The product will often precipitate out of the solution. The reaction progress can be monitored by TLC.

  • Isolation: After the reaction is complete (typically 30 minutes to a few hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove the base, followed by a wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Ketone (1 eq) and Aldehyde (2 eq) catalyst 2. Add Base Catalyst (e.g., NaOH) reactants->catalyst mix 3. Mix Vigorously (Stirring or Grinding) catalyst->mix monitor 4. Monitor by TLC mix->monitor isolate 5. Isolate Crude Product (Filtration) monitor->isolate wash 6. Wash with Water isolate->wash purify 7. Purify (Recrystallization) wash->purify

Caption: Experimental workflow for bis-styryl ketone synthesis.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization cluster_analysis Analysis start Low Yield or Multiple Products check_reagents 1. Verify Reactant Purity & Stoichiometry start->check_reagents check_catalyst 2. Check Catalyst Activity & Concentration check_reagents->check_catalyst optimize_conditions 3. Adjust Reaction Time & Temperature check_catalyst->optimize_conditions optimize_solvent 4. Evaluate Solvent vs. Solvent-Free optimize_conditions->optimize_solvent analyze_side_reactions 4. Identify Side Products (e.g., Cannizzaro) optimize_solvent->analyze_side_reactions improve_workup 5. Refine Purification Method analyze_side_reactions->improve_workup

Caption: Troubleshooting logic for Claisen-Schmidt reactions.

References

Technical Support Center: Purification of Crude Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Bis-(4-methylstyryl) ketone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing The melting point of the compound may be lower than the boiling point of the chosen solvent. High concentration of impurities depressing the melting point.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent with a lower boiling point or a solvent in which the compound is more soluble to lower the overall boiling point of the solvent system. Attempt to purify the crude product by column chromatography first to remove a significant portion of the impurities.
No crystal formation upon cooling The solution is too dilute (not saturated). The cooling process is too rapid.Reheat the solution to evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of purified crystals Too much solvent was used for dissolution. The crystals were washed with a solvent that was not cold enough. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent required to fully dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before filtering the hot solution.
Colored impurities remain in the final product The impurities have similar solubility to the product in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for the hot filtration to speed up the process and prevent premature crystallization.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of the desired compound from impurities The polarity of the mobile phase is not optimal. The column is overloaded with the crude sample.Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to determine the optimal mobile phase for separation.[1] Reduce the amount of crude sample loaded onto the column.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a normal-phase silica (B1680970) gel column, this can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).
Band tailing The sample was dissolved in a solvent that is too polar relative to the mobile phase. Strong interactions between the compound and the stationary phase.Dissolve the sample in a minimal amount of the mobile phase or a solvent with a polarity similar to or less than the mobile phase. For highly polar compounds on silica gel, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can help reduce tailing by neutralizing acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound, as with many chalcones, are recrystallization and column chromatography. Recrystallization is a simple technique for removing small amounts of impurities, while column chromatography is used for separating the desired product from significant amounts of impurities or byproducts.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Ethanol is often a good starting solvent for the recrystallization of chalcones. The general principle is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Other potential solvents or solvent mixtures to explore include ethyl acetate/hexane and methanol.

Q3: What is a typical stationary and mobile phase for the column chromatography of this compound?

A3: For the column chromatography of chalcones like this compound, silica gel is the most common stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by preliminary TLC analysis to achieve good separation.

Q4: What are the likely impurities in my crude this compound sample?

A4: Common impurities in crude this compound, which is typically synthesized via a Claisen-Schmidt condensation, can include unreacted starting materials (4-methylbenzaldehyde and acetone), and byproducts from side reactions. A significant side reaction can be the self-condensation of acetone.

Q5: How can I assess the purity of my this compound after purification?

A5: The purity of the final product can be assessed by several methods. Thin Layer Chromatography (TLC) can be used to see if any impurities are still present. Determining the melting point of the purified solid and comparing it to the literature value is a crucial indicator of purity; a sharp melting point close to the literature value suggests high purity. Spectroscopic techniques such as ¹H NMR and ¹³C NMR can also be used to confirm the structure and purity of the compound.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude mixture in various ratios of hexane and ethyl acetate. An ideal solvent system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a less polar mixture of hexane and ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Logical Workflow for Purification

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_assessment Purity Assessment cluster_end End Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Assess impurity profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Significant impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor impurities Purity_Check Purity Check (TLC, Melting Point, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity Confirmed Repurify Repurify if needed Purity_Check->Repurify Impurities still present Repurify->Column_Chromatography

Caption: A flowchart illustrating the decision-making process for the purification of crude this compound.

References

Overcoming solubility issues of Bis-(4-methylstyryl) ketone in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with Bis-(4-methylstyryl) ketone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a major concern?

This compound (also known as 4,4'-dimethyl-distyryl ketone) is a chemical compound with the formula C₁₉H₁₈O. Structurally, it is a hydrophobic, lipophilic molecule. This inherent low aqueous solubility presents a significant challenge in biological assays, which are typically conducted in aqueous buffers or cell culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, low bioavailability in cell-based assays, and consequently, unreliable and irreproducible experimental results.

Q2: Is there specific quantitative solubility data available for this compound?

Publicly available, specific quantitative solubility data (e.g., mg/mL) for this compound is limited, as it is considered a rare research chemical. However, based on its high lipophilicity and structural similarity to compounds like Dibenzylideneacetone (which is insoluble in water), it is classified as a poorly water-soluble compound.[1] Experimentation must be guided by general principles for formulating such compounds.

Q3: What are the recommended primary solvents for creating a high-concentration stock solution?

To create a concentrated stock solution, a strong organic solvent is necessary. The choice of solvent depends on the nature of the downstream assay. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice for initial solubilization due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations.

Q4: My compound precipitates when I dilute the stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution into an aqueous medium is the most common issue. Several strategies can mitigate this:

  • Use a Co-solvent System: Prepare the stock in a primary solvent like DMSO, and perform an intermediate dilution in a less harsh, water-miscible solvent like ethanol (B145695) before the final dilution into the aqueous buffer.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, in the final assay buffer can help maintain solubility by forming micelles.[2][3]

  • Utilize Cyclodextrins: Cyclodextrins, like HP-β-CD (Hydroxypropyl-β-cyclodextrin), can form inclusion complexes with hydrophobic molecules, significantly enhancing their aqueous solubility.[4][5] The compound can be co-dissolved with the cyclodextrin (B1172386) before final dilution.

  • Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is as low as possible (typically <0.5%, and ideally <0.1%) to minimize both precipitation and solvent-induced artifacts.

Troubleshooting Guide

Q: I'm observing inconsistent results or a lower-than-expected effect in my cell-based assay. Could this be a solubility problem?

A: Yes, this is a classic sign of solubility issues. If the compound precipitates in the cell culture medium, the actual concentration of the dissolved, bioavailable compound that can interact with the cells is much lower than the nominal concentration you calculated. This leads to underestimation of potency (e.g., a higher IC50 value) and high variability between wells or experiments.

Actionable Steps:

  • Visual Inspection: Before and after adding your compound to the assay plate, inspect the wells under a microscope. Look for crystalline precipitates or a cloudy film.

  • Solubility Test: Perform a simple solubility test by preparing your highest assay concentration in the final buffer/medium and letting it sit for the duration of your experiment. Check for precipitation over time.

  • Reduce Final Concentration: If solubility is the limiting factor, you may need to work at lower concentrations where the compound remains fully dissolved.

  • Re-evaluate Formulation Strategy: Refer to the formulation strategies in the table below and the detailed protocol to improve the solubility of your working solution.

Data Summary: Formulation Strategies

The following table summarizes common strategies for enhancing the solubility of hydrophobic compounds like this compound for in vitro assays.

StrategyAgent/TechniqueMechanism of ActionAdvantagesConsiderations & Disadvantages
Co-solvency DMSO, Ethanol, DMFReduces the polarity of the aqueous medium, keeping the hydrophobic compound in solution.Simple to implement for creating stock solutions.High concentrations can be toxic to cells; may cause precipitation upon high dilution.
Surfactants Tween® 80, PoloxamersForm micelles that encapsulate the hydrophobic compound, increasing apparent water solubility.[2][3]Effective at low concentrations; can improve compound stability.Can interfere with some assays; potential for cell toxicity at higher concentrations.
Complexation HP-β-Cyclodextrin, SBE-β-CDForms a host-guest inclusion complex where the hydrophobic compound resides within the cyclodextrin's lipophilic core.[4]High solubilizing capacity; generally low toxicity.Can be a costly excipient; may alter compound-protein binding kinetics.
pH Adjustment Acidic or Basic Buffers(Applicable to ionizable compounds) Increases the proportion of the more soluble, ionized form of a compound.Can dramatically increase solubility for ionizable drugs.This compound is a neutral molecule, so this method is not applicable.
Particle Size Reduction Sonication, NanonizationIncreases the surface area-to-volume ratio of compound particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4]Can improve the rate of dissolution.Does not increase equilibrium solubility; requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 262.35 g/mol ) needed. For 1 mL of a 10 mM stock, you will need 2.62 mg.

  • Weighing: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly for 2-5 minutes. If needed, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

The following diagrams illustrate key workflows and concepts related to handling poorly soluble compounds.

G cluster_prep Compound Preparation Workflow cluster_check Quality Control start Start: Weigh Compound stock Prepare High-Conc Stock (e.g., 10mM in DMSO) start->stock intermediate Perform Intermediate Dilution? (e.g., in Ethanol) stock->intermediate If precipitation is severe working Prepare Final Working Solution in Aqueous Assay Buffer stock->working If precipitation is minimal intermediate->working end Add to Assay working->end check_precip Precipitation Observed? working->check_precip check_precip->stock Yes: Reformulate (e.g., add cyclodextrin) check_precip->end No: Proceed

Caption: Workflow for preparing and troubleshooting assay solutions.

G cluster_cause The Problem cluster_effect Downstream Consequences in Assays cluster_outcome Erroneous Results solubility Poor Aqueous Solubility of This compound precip Compound Precipitation in Assay Medium solubility->precip conc_error Actual Concentration < Nominal Concentration precip->conc_error bioavailability Reduced Bioavailability (Cell-Based Assays) conc_error->bioavailability irreproducible Poor Reproducibility & High Variability conc_error->irreproducible false_neg False Negatives or Underestimated Potency bioavailability->false_neg

Caption: How poor solubility leads to erroneous assay results.

References

Technical Support Center: Bis-(4-methylstyryl) ketone Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-(4-methylstyryl) ketone. The information is designed to address specific issues that may be encountered during stability and degradation experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

Based on available supplier information, this compound should be stored at room temperature. For long-term storage, it is advisable to protect it from light and moisture to minimize potential degradation.

2. What are the likely degradation pathways for this compound?

This compound is an α,β-unsaturated ketone, which makes it susceptible to several degradation pathways:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis, but under harsh acidic or basic conditions, reactions at the double bonds can occur.

  • Oxidation: The styryl double bonds are prone to oxidation, potentially leading to the formation of epoxides, diols, or cleavage products like aldehydes and carboxylic acids. The methyl groups on the phenyl rings can also be oxidized to benzyl (B1604629) alcohols or benzoic acids under strong oxidative stress.

  • Photodegradation: As a conjugated system, this compound is expected to absorb UV light and be susceptible to photodegradation. This can involve cis-trans isomerization of the double bonds or cycloaddition reactions.[1]

3. I am seeing a loss of the main peak in my HPLC analysis even under mild conditions. What could be the cause?

Unexpected degradation of this compound can be due to several factors:

  • Dissolution Solvent: Ensure the solvent used for sample preparation is inert. Protic solvents like methanol (B129727) or ethanol (B145695) could potentially participate in reactions, especially if the sample is exposed to light.

  • pH of the Mobile Phase: If the mobile phase is too acidic or basic, it might be causing on-column degradation. A mobile phase with a pH between 3 and 7 is generally recommended for initial method development.

  • Photostability: this compound is likely light-sensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil. This includes the autosampler vials if they are not in a cooled, dark compartment.

4. How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you will need to perform forced degradation studies.[2][3][4] A general approach would be:

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector. The conjugated system of this compound should have a strong UV absorbance. Scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Forced Degradation: Analyze samples from forced degradation studies to ensure that all degradation products are well-separated from the parent peak and from each other.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Possible Cause 1: Secondary Interactions with Column Silanols.

    • Solution: Add a competing base to the mobile phase, such as triethylamine (B128534) (0.1%), or use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of silanols.

  • Possible Cause 2: Inappropriate Mobile Phase Composition.

    • Solution: Adjust the organic-to-aqueous ratio. If using methanol, consider switching to acetonitrile, as it often provides sharper peaks for aromatic compounds.

  • Possible Cause 3: Column Overload.

    • Solution: Reduce the concentration of the sample being injected.

Issue 2: Mass Imbalance in Forced Degradation Studies

  • Possible Cause 1: Co-eluting Peaks.

    • Solution: Your HPLC method may not be separating all degradation products from the parent peak. Use a photodiode array (PDA) detector to check for peak purity. If the peak is impure, modify the mobile phase gradient, try a different column, or change the organic modifier.

  • Possible Cause 2: Degradation Products are Not UV-Active.

    • Solution: Some degradation products may lack a chromophore. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to detect all components.

  • Possible Cause 3: Formation of Volatile or Insoluble Degradants.

    • Solution: This can be challenging to resolve. For volatile compounds, headspace GC-MS could be a complementary analytical technique. For insoluble products, visual inspection of the stressed sample is important.

Quantitative Data Summary

The following table summarizes hypothetical results from forced degradation studies on this compound.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl24 h60°C~5%Minor impurities observed
Basic Hydrolysis 0.1 M NaOH8 h60°C~15%Degradant 1 (D1), Degradant 2 (D2)
Oxidative 3% H₂O₂4 hRoom Temp~25%Degradant 3 (D3), Degradant 4 (D4)
Thermal Solid State48 h80°C< 2%No significant degradation
Photolytic 1.2 million lux hoursN/ARoom Temp~30%Degradant 5 (D5), Degradant 6 (D6)

Experimental Protocols

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL for HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase to the final concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase to the final concentration.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours. At the end of the study, dissolve the solid in the mobile phase to the final concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the λmax of this compound (e.g., 350 nm).

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions drug This compound Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) drug->acid base Basic (0.1 M NaOH, 60°C) drug->base oxidative Oxidative (3% H2O2, RT) drug->oxidative thermal Thermal (Solid, 80°C) drug->thermal photo Photolytic (ICH Guidelines) drug->photo analysis Sample Preparation (Neutralization/Dilution) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-PDA/MS Analysis analysis->hplc

Caption: Workflow for forced degradation studies.

G cluster_0 Hypothetical Oxidative Degradation Pathway parent This compound intermediate Epoxide Intermediate parent->intermediate [O] (e.g., H2O2) product1 Diol Degradant intermediate->product1 Hydrolysis product2 4-methylbenzaldehyde (Cleavage Product) intermediate->product2 Oxidative Cleavage

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one?

A1: The synthesis is achieved through a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1] In this reaction, an enolizable ketone (acetone) reacts with an aromatic aldehyde that lacks α-hydrogens (p-tolualdehyde) in the presence of a base catalyst.[2][3] The base deprotonates the acetone (B3395972) to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of p-tolualdehyde.[4] A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone.[5] Since acetone has two reactive α-carbons, the reaction can proceed on both sides to yield the final di-substituted product.[2]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in a Claisen-Schmidt condensation can be attributed to several factors:

  • Side Reactions: The most prevalent side reactions are the self-condensation of acetone and the Cannizzaro reaction of p-tolualdehyde.[6][7]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inactive catalyst.[6]

  • Suboptimal Reactant Stoichiometry: An incorrect ratio of p-tolualdehyde to acetone can lead to the formation of mono-condensation products or leave starting materials unreacted.[7]

  • Poor Reactant Quality: Impurities in the starting materials can interfere with the reaction.[8]

  • Product Loss During Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps.[9]

Q3: How can I minimize the self-condensation of acetone?

A3: The self-condensation of acetone, where the enolate of acetone reacts with another molecule of acetone, is a common side reaction.[7][10] To minimize this, ensure that the more reactive electrophile, p-tolualdehyde, is readily available for the enolate to react with.[9] A strategic approach is to add the acetone to a mixture of p-tolualdehyde and the base.[9] Using a 2:1 molar ratio of aldehyde to ketone also favors the desired bis-condensation.[7]

Q4: Is the Cannizzaro reaction of p-tolualdehyde a significant concern?

A4: Since p-tolualdehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base, where two molecules of the aldehyde disproportionate to form 4-methylbenzyl alcohol and p-toluic acid.[7][11] This side reaction becomes more significant with high concentrations of a strong base and prolonged reaction times.[6] To mitigate this, consider using a milder base or a lower concentration of the strong base.[11]

Q5: What is the optimal stoichiometry for the reactants?

A5: For the synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one, a molar ratio of 2 equivalents of p-tolualdehyde to 1 equivalent of acetone is typically required to achieve the bis-condensation product.[7] Using an excess of the aldehyde can help drive the reaction to completion.[9]

Q6: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" can occur due to high levels of impurities depressing the melting point of your product, the use of an inappropriate solvent, or cooling the solution too quickly.[7] If your product oils out, try reheating the solution to dissolve the oil, adding a small amount of a solvent in which the product is more soluble to disrupt the oiling, and then allowing it to cool down very slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., old NaOH)Use fresh, high-quality catalyst. For NaOH, ensure pellets are not coated with sodium carbonate.[8]
Impure reactantsPurify starting materials before the reaction.[8]
Incorrect stoichiometryUse a 2:1 molar ratio of p-tolualdehyde to acetone.[7]
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC).[6] Consider increasing the reaction time or temperature.
Formation of Multiple Products (Multiple spots on TLC) Self-condensation of acetoneAdd acetone slowly to the mixture of p-tolualdehyde and base.[9]
Mono-condensation product formationEnsure a 2:1 molar ratio of aldehyde to ketone.[7]
Cannizzaro reactionUse a milder base or a lower concentration of a strong base.[11]
Product is an Oil Instead of a Solid High impurity levelsPurify the crude product before recrystallization.[7]
Incorrect recrystallization solventSelect a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol is commonly used.[12]
Cooling too rapidlyAllow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Difficulty in Purification Product and side-products have similar polaritiesOptimize reaction conditions to minimize side-product formation.[6] Consider column chromatography for purification if recrystallization is ineffective.

Experimental Protocols

Synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reactant purity.

Materials:

  • p-Tolualdehyde

  • Acetone

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde (2 equivalents) and acetone (1 equivalent) in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.[2]

  • Reaction Monitoring: A yellow precipitate should begin to form.[13] Continue stirring at room temperature for a specified time (e.g., 30 minutes to 2 hours) and monitor the reaction progress by TLC.[6]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[14]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining NaOH.[13]

  • Drying: Allow the product to air dry or dry in a low-temperature oven.

  • Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the purified 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one.[13]

Visualizations

Reaction_Mechanism Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate + OH⁻ Intermediate1 β-Hydroxy Ketone Intermediate Enolate->Intermediate1 + p-Tolualdehyde pTolualdehyde1 p-Tolualdehyde (Electrophile) pTolualdehyde1->Intermediate1 MonoProduct Mono-condensation Product Intermediate1->MonoProduct - H₂O Enolate2 Mono-product Enolate MonoProduct->Enolate2 + OH⁻ Intermediate2 Di-hydroxy Ketone Intermediate Enolate2->Intermediate2 + p-Tolualdehyde pTolualdehyde2 p-Tolualdehyde (Electrophile) pTolualdehyde2->Intermediate2 FinalProduct 1,5-Bis(4-methylphenyl)- 1,4-pentadien-3-one Intermediate2->FinalProduct - H₂O

Caption: Reaction mechanism for the synthesis of 1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one.

Troubleshooting_Workflow Start Low Yield Observed CheckReactants Check Reactant Purity and Stoichiometry Start->CheckReactants CheckCatalyst Verify Catalyst Activity CheckReactants->CheckCatalyst MonitorReaction Monitor Reaction by TLC CheckCatalyst->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete MultipleProducts Multiple Products? Incomplete->MultipleProducts No OptimizeTimeTemp Adjust Reaction Time/ Temperature Incomplete->OptimizeTimeTemp Yes AdjustConditions Adjust Stoichiometry/ Base Concentration MultipleProducts->AdjustConditions Yes PurificationLoss Investigate Purification Procedure MultipleProducts->PurificationLoss No OptimizeTimeTemp->MonitorReaction AdjustConditions->MonitorReaction End Yield Improved PurificationLoss->End

Caption: A workflow for troubleshooting low product yield.

Logical_Relationships Parameter Reaction Parameter Base Base Concentration Yield Desired Product Yield Base->Yield Optimal concentration required Cannizzaro Cannizzaro Reaction Base->Cannizzaro High concentration increases risk Temp Temperature Temp->Yield Affects reaction rate SelfCondensation Acetone Self-Condensation Temp->SelfCondensation Higher temp may increase side reaction Ratio Aldehyde:Ketone Ratio Ratio->Yield 2:1 ratio is optimal Ratio->SelfCondensation Low ratio increases risk Outcome Potential Outcome

Caption: Logical relationships between reaction parameters and outcomes.

References

Side-product formation in the synthesis of bis-styryl ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bis-styryl ketones, a class of compounds often prepared via the Claisen-Schmidt condensation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing bis-styryl ketones?

A1: The most common method for synthesizing bis-styryl ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (that lacks α-hydrogens) with a ketone that has α-hydrogens on both sides of the carbonyl group, such as acetone (B3395972) or cyclohexanone.[1][2]

Q2: What are the most common side-products in this synthesis?

A2: The primary side-products include the mono-styryl ketone (mono-condensation product), products from the self-condensation of the ketone, the Cannizzaro reaction of the aromatic aldehyde, and Michael addition products.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: My reaction mixture has turned into a dark-colored tar. What happened?

A4: The formation of a dark tar or polymeric material is often due to excessively harsh reaction conditions, such as high temperatures or a very high concentration of a strong base.[3] Aldehydes are particularly susceptible to polymerization under these conditions. Consider reducing the reaction temperature and/or the base concentration.

Troubleshooting Guide: Side-Product Formation

This guide addresses specific side-products and offers strategies to minimize their formation.

Issue Potential Cause Recommended Solution
Formation of Mono-Styryl Ketone Incomplete reaction or incorrect stoichiometry.Ensure a 2:1 molar ratio of the aromatic aldehyde to the ketone.[5] Allow for sufficient reaction time for the second condensation to occur. Monitor the reaction by TLC until the mono-styryl ketone spot is minimized.
Self-Condensation of Ketone The ketone enolate reacts with another molecule of the ketone instead of the aromatic aldehyde.[6]This is more likely if the ketone is more reactive than the aldehyde. To minimize this, you can try slowly adding the ketone to the reaction mixture containing the aldehyde and the base.[7]
Cannizzaro Reaction Products The aromatic aldehyde, in the presence of a strong base, undergoes disproportionation to form a primary alcohol and a carboxylic acid.[8][9][10]This side reaction is favored by high concentrations of a strong base.[3] Consider using a milder base or optimizing the concentration of the strong base. Slow addition of the base can also help prevent localized high concentrations.
Michael Addition Products The enolate of the ketone can add to the α,β-unsaturated bis-styryl ketone product (the Michael acceptor).[11]To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde.[3] Lowering the reaction temperature can also be effective as the Michael addition often requires a higher activation energy.[3]
Low Yield of Bis-Styryl Ketone Suboptimal reaction conditions, impure reagents, or product loss during workup.Ensure high purity of starting materials. Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. For product isolation, use ice-cold solvents for washing to minimize solubility losses.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of dibenzalacetone, a common bis-styryl ketone.

Aldehyde:Ketone RatioCatalyst (NaOH)SolventTemperature (°C)Reaction TimeYield (%)Reference
2:120 mol%Ethanol (B145695)/Water20-2530 min90-94[5]
2:10.05 MZrO2-montmorilloniteRoom Temp4 hours~85 (increased efficiency)[4]
2:110% AqueousEthanol20-2530 minNot specified, but a standard prep[12]
2:1Not specifiedEthanolNot specified4 min (ultrasound)76.56[13]

Experimental Protocols

Protocol 1: Standard Synthesis of Dibenzalacetone

This protocol is a widely used method for the synthesis of dibenzalacetone.

Materials:

Procedure:

  • In a flask, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool this solution in an ice bath to approximately 20-25°C.[5]

  • In a separate container, mix benzaldehyde and acetone in a 2:1 molar ratio.[5]

  • Slowly add the benzaldehyde-acetone mixture to the cold, stirred sodium hydroxide solution.

  • A yellow precipitate of dibenzalacetone should form. Continue stirring for about 30 minutes.[5]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining sodium hydroxide.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[5]

Protocol 2: Synthesis of Bis-sydnone Styryl Ketones

This protocol describes the synthesis of a more complex bis-styryl ketone derivative.

Materials:

  • 4-acetyl-3-arylsydnone

  • 3-(4-formylphenyl)sydnone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the 4-acetyl-3-arylsydnone and sodium hydroxide in a mixture of water and ethanol.

  • Stir the solution at 5°C for 1 hour.

  • Add the 3-(4-formylphenyl)sydnone to the reaction mixture.

  • Continue stirring for an additional period to allow the reaction to go to completion.[14]

  • Isolate and purify the product using standard techniques such as filtration and recrystallization.[14]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (Mono-condensation) cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Second Condensation cluster_side_reactions Potential Side Reactions Ketone Ketone (with α-H) Enolate Enolate Ion Ketone->Enolate + Base SelfCondensation Ketone Self-Condensation Ketone->SelfCondensation Base Base (e.g., OH⁻) Intermediate1 β-Hydroxy Ketone Enolate->Intermediate1 + Aldehyde Aldehyde1 Aromatic Aldehyde Cannizzaro Cannizzaro Reaction (Aldehyde Disproportionation) Aldehyde1->Cannizzaro MonoStyryl Mono-Styryl Ketone Intermediate1->MonoStyryl - H₂O BisStyryl Bis-Styryl Ketone MonoStyryl->BisStyryl + Aldehyde, Base, - H₂O MichaelAddition Michael Addition BisStyryl->MichaelAddition + Enolate

Caption: Reaction mechanism for bis-styryl ketone synthesis and common side reactions.

Experimental_Workflow Start Start PrepareReactants Prepare Reactants (Aldehyde, Ketone, Solvent, Base) Start->PrepareReactants Reaction Run Reaction (Controlled Temperature and Time) PrepareReactants->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quenching, Filtration) Monitor->Workup Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Melting Point) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of bis-styryl ketones.

References

Technical Support Center: Improving the Purity of Synthetic Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Bis-(4-methylstyryl) ketone. The following information is designed to address common issues encountered during experimental procedures and offer guidance on achieving higher purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: this compound is typically synthesized via a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of p-tolualdehyde with acetone (B3395972).

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities include unreacted starting materials (p-tolualdehyde and acetone), the mono-styryl intermediate (4-methylstyryl) acetone, and byproducts from side reactions such as self-condensation of acetone.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide structural information and can reveal the presence of impurities by showing unexpected peaks.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product

If you are experiencing a low yield of the crude this compound, consider the following troubleshooting steps:

Possible Cause Recommendation
Inefficient Reaction Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants and catalyst. Monitor the reaction progress using TLC to determine the optimal reaction time.
Incorrect Stoichiometry Use a 2:1 molar ratio of p-tolualdehyde to acetone to favor the formation of the bis-substituted product.
Deactivated Catalyst Use a fresh solution of the base catalyst (e.g., sodium hydroxide).
Product Loss During Workup Ensure complete precipitation of the product from the reaction mixture. Wash the crude product with a minimal amount of cold solvent to avoid dissolving the desired compound.
Issue 2: Product is an Oil or Gummy Solid

If your product does not solidify or appears as a sticky solid, this is often due to the presence of impurities.

Possible Cause Recommendation
Presence of Impurities The primary cause is often the presence of unreacted starting materials or oily side products. Proceed with a purification method like column chromatography to separate the desired product.
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent which can prevent solidification.
Inducing Crystallization If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Experimental Protocols

Below are detailed methodologies for the purification of this compound. These are general procedures and may require optimization for your specific experimental conditions.

Recrystallization Protocol

Recrystallization is an effective technique for removing small amounts of impurities. A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For chalcones like this compound, ethanol (B145695) or ethyl acetate (B1210297) are often good starting points.

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., ethanol) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Expected Outcome:

Parameter Before Recrystallization After Recrystallization
Appearance Yellowish, possibly sticky solidCrystalline solid
Melting Point Broad and depressed rangeSharp melting point
TLC Multiple spotsSingle spot
Recovery -Typically 70-90%
Column Chromatography Protocol

Column chromatography is a powerful technique for separating the desired product from significant amounts of impurities, especially those with different polarities.

Procedure:

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Synthesis_and_Purification_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis p_tolualdehyde p-Tolualdehyde reaction Claisen-Schmidt Condensation p_tolualdehyde->reaction acetone Acetone acetone->reaction base_catalyst Base Catalyst (e.g., NaOH) base_catalyst->reaction crude_product Crude this compound reaction->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product tlc TLC pure_product->tlc melting_point Melting Point pure_product->melting_point nmr NMR Spectroscopy pure_product->nmr Troubleshooting_Logic Troubleshooting Impure Product start Crude Product is Impure check_tlc Run TLC Analysis start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots Yes oily_product Product is Oily/Gummy check_tlc->oily_product Yes purification_method Select Purification Method multiple_spots->purification_method oily_product->purification_method recrystallize Recrystallization purification_method->recrystallize Minor Impurities chromatography Column Chromatography purification_method->chromatography Major Impurities / Oily Product pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Technical Support Center: Method Development for Quantifying Bis-(4-methylstyryl) ketone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a robust method for the quantification of Bis-(4-methylstyryl) ketone (BMSK) in biological samples. As there are no standardized, publicly available methods for BMSK quantification, this guide offers a starting point for method development based on common practices in bioanalytical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound (BMSK) in biological samples?

A1: For the quantification of small molecules like BMSK in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2][3] It offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in the presence of endogenous interferences.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, but it may lack the required sensitivity and be more susceptible to matrix effects.[1]

Q2: What are the critical first steps in developing a bioanalytical method?

A2: Before initiating method development, it is essential to:

  • Characterize the Analyte: Understand the physicochemical properties of BMSK (e.g., pKa, logP, solubility, stability).

  • Obtain Reference Standards: A well-characterized reference standard of BMSK and a suitable internal standard (IS) are necessary. An ideal IS would be a stable isotope-labeled version of BMSK.

  • Define the Scope: Determine the biological matrix, the required lower limit of quantification (LLOQ), and the expected concentration range.[5]

Q3: How should I prepare my biological samples for analysis?

A3: Sample preparation is a critical step to remove interferences and concentrate the analyte.[6][7] Common techniques for small molecules like BMSK include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids, offering a cleaner extract than PPT.[6]

  • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute the analyte. This method is highly effective at removing matrix components that can cause ion suppression or enhancement in LC-MS/MS.

Q4: What are the key parameters to validate for a bioanalytical method?

A4: According to regulatory guidelines (e.g., FDA, EMA), a quantitative bioanalytical method should be validated for the following parameters: selectivity, specificity, accuracy, precision, linearity, range, lower limit of quantification (LLOQ), recovery, matrix effect, and stability.[4][5]

Experimental Protocols (Proposed Starting Points)

Proposed Protocol 1: LC-MS/MS Method for BMSK in Human Plasma

1. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., stable isotope-labeled BMSK in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute BMSK, and then re-equilibrate. A typical gradient might run over 5-7 minutes.[10][11]

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (to be optimized based on BMSK's properties).

  • MRM Transitions: To be determined by infusing a standard solution of BMSK and the IS to find the optimal precursor and product ions.

Visual Workflow for Sample Analysis

Caption: Proposed experimental workflow for BMSK quantification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Analyte Signal 1. Incorrect MS/MS transitions. 2. Poor ionization of BMSK. 3. Analyte degradation during sample prep or storage. 4. Low extraction recovery.1. Optimize MRM transitions by infusing a pure standard. 2. Try different ionization modes (ESI+, ESI-, APCI). 3. Perform stability studies at each step.[4] 4. Optimize the sample preparation method (e.g., switch to LLE or SPE).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. Extra-column dead volume.[12]1. Flush the column or use a new one.[12] 2. Ensure the reconstitution solvent is similar to or weaker than the initial mobile phase. 3. Modify the mobile phase pH or use a different column chemistry. 4. Check and tighten all fittings.
High Variability in Results 1. Inconsistent sample preparation. 2. Autosampler issues. 3. Analyte instability. 4. Matrix effects.1. Ensure precise and consistent pipetting; consider automation. 2. Check for air bubbles in the syringe and ensure proper needle placement. 3. Re-evaluate analyte stability in the matrix and in the autosampler. 4. Use a stable isotope-labeled internal standard and optimize sample cleanup to minimize matrix effects.[3]
Signal Suppression or Enhancement (Matrix Effect) 1. Co-eluting endogenous compounds from the matrix. 2. Insufficient sample cleanup.1. Modify the chromatographic gradient to separate the analyte from interfering peaks. 2. Improve the sample preparation method (e.g., from PPT to SPE). 3. Use a matrix-matched calibration curve.[4]

Troubleshooting Decision Tree

troubleshooting_tree start Problem Detected no_signal No/Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak high_cv High Variability start->high_cv check_ms Check MS/MS Transitions & Tuning? no_signal->check_ms check_solvent Injection Solvent Weaker than Mobile Phase? bad_peak->check_solvent check_is Using Stable Isotope IS? high_cv->check_is check_recovery Evaluate Extraction Recovery? check_ms->check_recovery Transitions OK optimize_ms Optimize MS Parameters check_ms->optimize_ms No check_stability Assess Analyte Stability? check_recovery->check_stability Recovery OK optimize_prep Optimize Sample Prep check_recovery->optimize_prep No check_stability->optimize_prep No check_column Inspect/Replace Column? check_solvent->check_column Yes optimize_lc Optimize LC Conditions check_solvent->optimize_lc No check_column->optimize_lc No check_prep Review Sample Prep Procedure? check_is->check_prep Yes check_is->optimize_prep No check_matrix Investigate Matrix Effects? check_prep->check_matrix Procedure OK check_prep->optimize_prep No check_matrix->optimize_prep Yes solution solution

Caption: A decision tree for troubleshooting common LC-MS/MS issues.

Quantitative Data Summary

The following table summarizes the target validation parameters for a robust bioanalytical method for BMSK. These values are typical targets for LC-MS/MS assays in drug development.

Parameter Target Acceptance Criteria Hypothetical BMSK Assay Performance
Linearity (r²) ≥ 0.990.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-5.2% to +8.5%
Precision (%CV) ≤15% (≤20% at LLOQ)≤10.8%
Extraction Recovery Consistent and reproducible~85%
Matrix Effect CV of IS-normalized matrix factor ≤15%8.2%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable for 3 freeze-thaw cycles and 24h at room temp.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Bis-(4-methylstyryl) ketone and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental data on the anticancer, anti-inflammatory, and antioxidant properties of the synthetic curcumin (B1669340) analog, Bis-(4-methylstyryl) ketone, in comparison to the natural compound, curcumin.

Introduction

Curcumin, a naturally occurring polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention in the scientific community for its wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of synthetic analogs of curcumin, such as this compound, with the aim of improving its pharmacological profile. This guide provides a detailed comparison of the biological activities of this compound and curcumin, supported by available experimental data.

Anticancer Activity

The cytotoxic effects of both this compound and curcumin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key parameter in these assessments.

CompoundCell LineIC50 (µM)Reference
This compound 3D7 (Malaria)1.642[1][2][3][4][5][6]
RKL-2 (Malaria)3.039[1][2][3][4][5][6]
Curcumin MCF-7 (Breast Cancer)44.61[7]
MDA-MB-231 (Breast Cancer)54.68[7]
HCT-116 (Colon Cancer)~10[8]
A549 (Lung Cancer)~11.2[8]
K562 (Leukemia)-[9]
HL-60 (Leukemia)-[9]
HepG2 (Liver Cancer)14.5[8]
Hela (Cervical Cancer)8.6[8]
H460 (Lung Cancer)5.3[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or curcumin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Curcumin's Induction of Apoptosis

dot

Caption: Curcumin-induced apoptosis signaling pathway.

Anti-inflammatory Activity

Both curcumin and its analogs have been investigated for their ability to modulate inflammatory responses, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
This compound ---
Curcumin RAW 264.7Nitric Oxide Inhibition11.0[10][11]
Primary MicrogliaNitric Oxide Inhibition3.7[12]

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are stimulated with LPS in the presence or absence of various concentrations of the test compounds.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for NO production.

  • Griess Reagent: The cell culture supernatant is collected, and Griess reagent is added.

  • Absorbance Measurement: The absorbance is measured at 540 nm, which is proportional to the nitrite (B80452) concentration, a stable product of NO.

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway: Inhibition of Inflammatory Mediators

dot

Caption: Inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

CompoundAssayIC50 (µM)Reference
This compound --
Curcumin DPPH Radical Scavenging53[13]
DPPH Radical Scavenging~32.86[14]
DPPH Radical Scavenging1.08 µg/mL

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Solutions of the test compounds at various concentrations are prepared.

  • DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • IC50 Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Workflow: Antioxidant Activity Evaluation

dot

Caption: Workflow for DPPH radical scavenging assay.

Conclusion

Based on the currently available data, a direct and comprehensive comparison of the biological activity of this compound and curcumin is challenging due to the limited research on the synthetic analog. While some data on the anticancer activity of this compound against malaria parasites exists, there is a notable lack of quantitative data for its anti-inflammatory and antioxidant properties in commonly used assays.

Curcumin, on the other hand, has been extensively studied, and a wealth of data is available demonstrating its potent anticancer, anti-inflammatory, and antioxidant activities across a wide range of experimental models.

References

A Comparative Guide to the Structure-Activity Relationship of Bis-(4-methylstyryl) Ketone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of bis-(4-methylstyryl) ketone analogs and structurally related compounds, focusing on their cytotoxic activities. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the bis-aryl-α,β-unsaturated ketone family, and its analogs are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as anticancer agents. These compounds share a common pharmacophore characterized by two styryl groups attached to a central ketone. The α,β-unsaturated ketone moiety is a Michael acceptor, which can covalently interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular pathways. This guide summarizes the SAR of these compounds, presenting cytotoxicity data for a range of analogs and detailing the experimental protocols used for their evaluation.

Data Presentation: Cytotoxicity of Bis-styryl Ketone Analogs and Related Compounds

The following tables summarize the in vitro cytotoxic activity of various bis-styryl ketone analogs and related structures against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 3,5-Bis(arylidene)-4-piperidone Analogs [1]

CompoundArN-SubstituentP388 (IC50, µM)L1210 (IC50, µM)Molt 4/C8 (IC50, µM)CEM (IC50, µM)
1a C6H5H1.82.51.21.1
1b 4-MeC6H4H1.52.11.00.9
1c 4-MeOC6H4H2.23.11.51.4
1d 4-ClC6H4H1.21.80.80.7
2a C6H5COCH=CH20.91.10.50.4
2b 4-MeC6H4COCH=CH20.70.90.40.3
2c 4-MeOC6H4COCH=CH21.11.50.70.6
2d 4-ClC6H4COCH=CH20.50.70.30.2
Melphalan --1.52.01.01.2

Data from a study on 3,5-bis(arylidene)-4-piperidones, which share the bis(arylidene) ketone core structure.[1]

Table 2: Cytotoxicity of (Z)-Styrylbenzene Derivatives [2]

CompoundRCancer Cell LineIC50 (µM)
6d thiophene-2-ylMGC-8030.05
6f p-(CH2)2CH3MGC-8031.33
6g p-CH2CH3MGC-803< 0.01
6h p-CH3MGC-803< 0.01
7a naphthalene-1-ylMGC-8038.01
7c p-OCH3MGC-8033.51
Taxol -MGC-8030.06 ± 0.01
CA-4 -MGC-8033.42

These compounds are structurally related to bis-styryl ketones and provide insights into the effects of different aromatic substituents.[2]

Table 3: Cytotoxicity of Bis-Chalcone Derivatives against MCF-7 Cells [3]

CompoundSubstituentsIC50 (µM)
3 -35.5
5 -19.3
6 ortho-Cl, para-F4.4
9 -31.1
Tamoxifen -17.9

Bis-chalcones are structurally similar to bis-styryl ketones. This data highlights the importance of halogen substituents for cytotoxic activity.[3]

Experimental Protocols

Synthesis of Bis-styryl Ketone Analogs

A general method for the synthesis of bis-styryl ketones and related compounds involves a Claisen-Schmidt condensation.[2]

General Procedure:

  • A mixture of a substituted benzaldehyde (B42025) (2 mmol) and a ketone (1 mmol) is dissolved in methanol (B129727) (10 ml).

  • The mixture is heated to 60 °C with stirring.

  • After 30 minutes, sodium methoxide (B1231860) (0.5 mmol) is added.

  • The reaction mixture is maintained at 60 °C for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration and recrystallized from methanol to yield the final product.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 4 x 10³ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds, a reference drug (e.g., Tamoxifen), and a vehicle control (e.g., 0.1% DMSO). The plates are then incubated for 48 hours.[5]

  • MTT Addition: After the incubation period, the treatment medium is removed, and fresh medium is added to each well. 20 µL of the MTT reagent is then added to each well, and the plate is incubated for 3 hours.[5]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.

Visualizations

General Structure of Bis-styryl Ketone Analogs

G cluster_core Bis-styryl Ketone Core cluster_styryl1 Styryl Group 1 cluster_styryl2 Styryl Group 2 ketone O || C2 C ketone->C2 C1 C C1->C2 C3 C C3->C2 R1 R1 phenyl1 Phenyl R1->phenyl1 vinyl1 CH=CH phenyl1->vinyl1 vinyl1->C1 R2 R2 phenyl2 Phenyl R2->phenyl2 vinyl2 CH=CH phenyl2->vinyl2 vinyl2->C3 G start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Bis-styryl Ketone Analogs incubation1->compound_treatment incubation2 Incubate for 48h compound_treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay data_analysis Analyze Data & Determine IC50 mtt_assay->data_analysis end End data_analysis->end G cluster_cell Cancer Cell compound Bis-styryl Ketone Analog ros Increased ROS compound->ros cyclin Cyclin B1 Modulation compound->cyclin stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c | cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis g2m G2/M Arrest g2m->apoptosis cyclin->g2m

References

A Comparative Analysis of Chalcone Cytotoxicity: Where Does Bis-(4-methylstyryl) Ketone Stand?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Chalcones, a class of aromatic ketones with a characteristic 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold in cancer chemotherapy due to their diverse biological activities, including potent cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic performance of various chalcones, with a particular focus on the structural class of bis-chalcones. While specific experimental data on the cytotoxicity of bis-(4-methylstyryl) ketone was not found in the reviewed literature, this guide will objectively compare the performance of other representative chalcones and bis-chalcones, supported by experimental data, to provide a valuable reference for future research and development in this area.

Quantitative Cytotoxicity Data: A Comparative Overview

The cytotoxic potential of chalcones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of selected chalcones and bis-chalcones against various human cancer cell lines, as determined by common cytotoxicity assays such as the MTT and SRB assays. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Assay
Chalcone Analogs
Chalcone CH1HeLa1.69 (48h)MTT[1]
Chalcone CH3HeLa3.5 (48h)MTT[1]
2'-hydroxy-chalcone (C1)HCT11637.07 (48h)MTT[2]
Prenylated Chalcone 12MCF-74.19MTT[3]
Prenylated Chalcone 13MCF-73.30MTT[3]
Bis-Chalcone Analogs
Bis-chalcone 5aMCF-77.87MTT[4]
Bis-chalcone 5bMCF-74.05MTT[4]
Bis-chalcone 9aHCT11617.14MTT[4]
Bis-chalcone 5aHCT11618.10MTT[4]
Standard Chemotherapeutic
CisplatinHeLa3.8 (48h)MTT[1]
DoxorubicinMCF-7Not specifiedMTT[3]

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxicity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.

MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10⁴ cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chalcones) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.

  • Formazan Solubilization: Following the second incubation, the MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content. The SRB dye binds to the basic amino acids of cellular proteins.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for about an hour.

  • Staining: The supernatant is discarded, and the plate is washed with water and air-dried. The fixed cells are then stained with SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: The unbound SRB dye is removed by washing the wells with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized by adding a Tris-base solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm. The IC50 value is calculated from the dose-response data.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in cytotoxicity testing and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with Chalcones seeding->treatment compound_prep Preparation of Chalcone Solutions compound_prep->treatment assay_step MTT or SRB Assay Protocol treatment->assay_step absorbance Absorbance Reading assay_step->absorbance calculation IC50 Value Calculation absorbance->calculation results Comparative Analysis calculation->results

Caption: A typical workflow for in vitro cytotoxicity assessment.

Signaling Pathways in Chalcone-Induced Cytotoxicity

Many chalcones exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, often modulated by their impact on various signaling cascades.

signaling_pathway Chalcone-Induced Apoptotic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion chalcone Chalcone Derivative death_receptor Death Receptor (e.g., Fas, TRAIL-R) chalcone->death_receptor Extrinsic Pathway bax_bak Bax/Bak Activation chalcone->bax_bak Intrinsic Pathway caspase8 Caspase-8 Activation death_receptor->caspase8 bid Bid Truncation (tBid) caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bid->bax_bak mitochondrion Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondrion cytochrome_c Cytochrome c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondrion->cytochrome_c

Caption: A generalized chalcone-induced apoptotic pathway.

References

A Comparative Analysis of the Antioxidant Potential of Substituted Bis-Styryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potential of a series of substituted bis-styryl ketones, also known as dibenzylideneacetones. The information presented is supported by experimental data from peer-reviewed research, offering insights into the structure-activity relationships that govern the antioxidant capacity of these compounds.

Introduction

Bis-styryl ketones are a class of organic compounds characterized by two aryl groups linked to a central five-carbon α,β-unsaturated ketone framework (1,5-diaryl-1,4-pentadien-3-one). These molecules, structurally similar to curcumin (B1669340) and chalcones, have garnered significant interest for their diverse biological activities, including their potential as antioxidant agents. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This guide focuses on a comparative analysis of the free radical scavenging abilities of various substituted bis-styryl ketones to elucidate the influence of different functional groups on their antioxidant potential.

Comparative Antioxidant Activity

The antioxidant potential of a series of ten synthetic dibenzylideneacetone (B150790) derivatives was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundSubstituent RDPPH IC50 (µM)ABTS IC50 (µM)
1 H>100>100
2 4-OH14.512.8
3 4-OCH₃28.324.5
4 3,4-(OH)₂8.26.9
5 3-OCH₃, 4-OH11.79.8
6 3-OH18.916.5
7 3-OH, 4-OCH₃22.119.7
8 2,4-(OH)₂9.58.1
9 2-OH25.622.4
10 2-OH, 5-Br30.227.8

Data sourced from Oganesyan, E.T., et al. (2024). Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule. Pharmacy & Pharmacology, 12(4), 281-294.

Structure-Activity Relationship Analysis

The data reveals a clear structure-activity relationship for the antioxidant potential of these bis-styryl ketones:

  • Effect of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the aromatic rings is crucial for antioxidant activity. The unsubstituted compound 1 showed negligible activity, while all hydroxylated derivatives exhibited significant radical scavenging capabilities.

  • Position and Number of Hydroxyl Groups: The position and number of hydroxyl groups greatly influence the antioxidant potency.

    • Compounds with ortho-dihydroxy (catechol) moieties, such as 4 (3,4-dihydroxy) and 8 (2,4-dihydroxy), displayed the highest antioxidant activity. This is likely due to the ability of the catechol group to readily donate hydrogen atoms and form stable semiquinone radicals.

    • A single hydroxyl group at the para-position (2 ) conferred strong antioxidant activity.

  • Effect of Methoxy (B1213986) Groups: The presence of methoxy (-OCH₃) groups also enhanced antioxidant activity compared to the unsubstituted compound, as seen in compound 3 . However, hydroxyl groups are more effective at conferring antioxidant potential than methoxy groups. In compounds with both hydroxyl and methoxy groups (e.g., 5 and 7 ), the antioxidant activity is generally intermediate between the dihydroxy and dimethoxy analogs.

  • Effect of Halogen Substitution: The introduction of a bromine atom in compound 10 (2-OH, 5-Br) resulted in a slight decrease in antioxidant activity compared to the 2-hydroxy derivative (9 ), suggesting that electron-withdrawing groups may diminish the radical scavenging capacity.

Plausible Signaling Pathway for Antioxidant Action

The antioxidant effects of bis-styryl ketones are likely mediated, at least in part, through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response. Chalcones, which share the α,β-unsaturated ketone Michael acceptor moiety with bis-styryl ketones, are known activators of this pathway. A synthetic bis-styryl ketone, bis[2-hydroxybenzylidene]acetone (BHBA), has been shown to be a potent activator of the Keap1-Nrf2-ARE axis.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BSK Bis-Styryl Ketone (Michael Acceptor) Keap1 Keap1 (Cys) BSK->Keap1 Covalent Modification of Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Nuclear Translocation Proteasome Proteasome Degradation Ub->Proteasome Ubiquitination & Degradation (Basal State) sMaf sMaf Nrf2_nuc->sMaf ARE Antioxidant Response Element (ARE) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC, GSTs) ARE->Antioxidant_Genes Gene Transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Compound_Prep Prepare Test Compound Stock Solutions Serial_Dilution Perform Serial Dilutions of Test Compounds Compound_Prep->Serial_Dilution Radical_Prep Prepare Radical Solution (e.g., DPPH, ABTS) Reaction_Incubation Mix Compounds with Radical Solution and Incubate Radical_Prep->Reaction_Incubation Control_Prep Prepare Positive Control (e.g., Ascorbic Acid) Control_Prep->Serial_Dilution Serial_Dilution->Reaction_Incubation Spectro_Reading Measure Absorbance with Spectrophotometer Reaction_Incubation->Spectro_Reading Calc_Inhibition Calculate % Inhibition Spectro_Reading->Calc_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Final_Comparison Comparative Analysis Determine_IC50->Final_Comparison

Validating the inhibitory effect of Bis-(4-methylstyryl) ketone on a specific protein

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Inhibitory Effect of a Novel Compound: A Comparative Guide

A Hypothetical Case Study: Bis-(4-methylstyryl) ketone as an Inhibitor of Protein Kinase X (PKX)

The discovery of novel protein inhibitors is a cornerstone of modern drug development and chemical biology. Validating the efficacy and specificity of these compounds requires a multi-faceted approach, combining biochemical and cellular assays. This guide provides a comparative framework for researchers to assess the inhibitory potential of a novel compound, using this compound as a hypothetical inhibitor of the fictitious "Protein Kinase X" (PKX), a key enzyme in a cancer-related signaling pathway.

Biochemical Validation: Determining Inhibitor Potency

The initial step in validating a potential inhibitor is to determine its direct effect on the purified target protein. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[1] This is typically determined through in vitro activity assays.

Table 1: Comparative Potency of Kinase Inhibitors against PKX

CompoundIC50 (nM)Method
This compound 150 ± 12 Luminescence Kinase Assay
Competitor A (Known PKX Inhibitor)75 ± 8Luminescence Kinase Assay
Competitor B (Broad-Spectrum Kinase Inhibitor)500 ± 35Luminescence Kinase Assay

Data are presented as mean ± standard deviation from three independent experiments.

Cellular Validation: Assessing Target Engagement and Downstream Effects

While biochemical assays confirm direct inhibition, cell-based assays are crucial to verify that the compound can enter cells, engage its target, and exert a biological effect. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Table 2: Inhibition of PKX Substrate Phosphorylation in Cells

Compound (at 1 µM)Substrate Phosphorylation (% of Control)Method
This compound 35% ± 5% Western Blot
Competitor A20% ± 4%Western Blot
Competitor B60% ± 8%Western Blot

Data represent the remaining phosphorylation of the PKX substrate after a 2-hour treatment, normalized to total protein levels.

Selectivity Profiling: Understanding Off-Target Effects

An ideal inhibitor is highly selective for its intended target to minimize side effects. Selectivity is often assessed by screening the compound against a panel of related proteins (e.g., a kinome scan).[2][3]

Table 3: Selectivity Profile of this compound

Kinase Target% Inhibition at 1 µM
PKX 85%
Kinase Y25%
Kinase Z10%
... (97 other kinases)<10%

A higher percentage indicates stronger inhibition. This data helps to identify potential off-target interactions.

Experimental Protocols

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based) for IC50 Determination

This protocol is designed to measure the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5). Prepare serial dilutions of this compound and control compounds in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup : In a 96-well plate, add 5 µL of the purified PKX enzyme and 2.5 µL of the compound dilution.

  • Initiation : Start the reaction by adding 2.5 µL of a substrate/ATP mixture (e.g., 100 µM ATP and a generic kinase substrate like myelin basic protein).[4]

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Add 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the amount of remaining ATP.

  • Measurement : Incubate at room temperature for 10 minutes and measure luminescence with a plate reader.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[5]

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

This protocol measures the level of a specific phosphorylated protein in cell lysates.

  • Cell Culture and Treatment : Plate cells (e.g., a cancer cell line known to express active PKX) and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound, control compounds, or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6][7]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE : Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the PKX substrate.

  • Washing and Secondary Antibody : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization : To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control protein like GAPDH.

Visualizations

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway in which PKX is involved and the general workflow for validating an inhibitor.

Signaling_Pathway Hypothetical PKX Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PKX Protein Kinase X (PKX) (Target) Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes BMSK This compound BMSK->PKX Inhibits

Caption: Hypothetical PKX signaling cascade.

Experimental_Workflow Inhibitor Validation Workflow start Identify Novel Compound (e.g., this compound) biochem Biochemical Assays (Purified PKX) start->biochem cell_based Cell-Based Assays (Cancer Cell Line) start->cell_based ic50 Determine Potency (IC50) biochem->ic50 selectivity Selectivity Profiling (Kinase Panel) ic50->selectivity western Measure Downstream Effect (Substrate Phosphorylation) cell_based->western western->selectivity off_target Identify Off-Targets selectivity->off_target conclusion Validate as PKX Inhibitor off_target->conclusion

Caption: General workflow for inhibitor validation.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Bis-(4-methylstyryl) ketone is a compound of interest, and ensuring the consistency and accuracy of its analytical measurement across different methodologies is crucial for regulatory compliance and scientific integrity. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of this compound, supported by illustrative experimental data and detailed protocols to aid researchers in the process of method cross-validation.

Cross-validation is the process of confirming that two or more distinct analytical methods yield comparable and reliable results for the same analyte.[1] This is essential when transitioning methods between laboratories, updating instrumentation, or employing different techniques during various stages of drug development.[2]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision that influences the quality and reliability of the generated data. The following tables summarize the key performance parameters of two widely used analytical techniques for the quantification of aromatic ketones, which are applicable to this compound. The data presented is representative and serves to illustrate the expected performance of these methods.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.01 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.01 ng/mL
Intra-day Precision (%RSD) < 2%< 10%
Inter-day Precision (%RSD) < 3%< 15%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Selectivity Good, potential for interference from co-eluting compoundsExcellent, high specificity from mass detection

Table 2: Typical Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (RSD) ≤15% (≤20% at LLOQ)
Linearity (r²) ≥ 0.99
Selectivity No significant interfering peaks at the retention time of the analyte
Recovery Consistent, precise, and reproducible

The acceptance criteria are based on general bioanalytical method validation guidelines.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound.

Method 1: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound, likely in the range of 270-350 nm due to the conjugated ketone structure.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Method 2: LC-MS/MS

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A high-throughput C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of acetonitrile and water with 0.1% formic acid to ensure compatibility with mass spectrometry.[8]

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound to ensure high selectivity and sensitivity.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations due to the higher sensitivity of the LC-MS/MS technique.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical signaling pathway where a ketone-containing compound might be analyzed.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC-UV vs. LC-MS/MS) set_criteria Set Acceptance Criteria (Accuracy, Precision) define_methods->set_criteria prepare_samples Prepare Identical Sample Sets set_criteria->prepare_samples analyze_method1 Analyze with Method A prepare_samples->analyze_method1 analyze_method2 Analyze with Method B prepare_samples->analyze_method2 compare_results Compare Quantitative Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot) compare_results->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway cluster_analysis Analytical Quantification drug This compound (Analyte of Interest) target Protein Target drug->target Binding pk_study Pharmacokinetic Study (Quantification in Plasma) drug->pk_study Measurement downstream Downstream Signaling Cascade target->downstream Modulation pd_study Pharmacodynamic Study (Target Engagement) target->pd_study Assessment response Biological Response downstream->response

Caption: Analysis of this compound in a biological context.

References

The Potential of Bis-(4-methylstyryl) Ketone-Based PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide explores the prospective efficacy of Bis-(4-methylstyryl) ketone and its derivatives as warheads in Proteolysis Targeting Chimeras (PROTACs). While specific, published data on fully developed PROTACs utilizing this exact ketone is limited, its classification as a "Protein Degrader Building Block" by chemical suppliers and the known biological activities of the broader chalcone (B49325) family suggest a promising frontier in targeted protein degradation.

PROTACs are a revolutionary therapeutic modality that hijack the body's own cellular waste disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are bifunctional molecules that induce the degradation of the target protein.[1] This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that tags the POI for destruction by the proteasome.[2]

This compound, a member of the chalcone family of compounds, presents an intriguing scaffold for the "warhead" component of a PROTAC. Chalcones, known for their convenient synthesis, are naturally occurring precursors to flavonoids and have demonstrated a wide range of biological activities, including potent anticancer properties.[3][4] This inherent bioactivity makes them attractive candidates for guiding PROTACs to specific protein targets.

Benchmarking Against Existing Paradigms

A key advantage of the PROTAC approach is its potential to target proteins previously considered "undruggable."[1] The efficacy of a PROTAC is not solely dependent on high-affinity binding to the active site of a protein, but rather on its ability to induce a stable and productive ternary complex. This opens the door for a new range of warheads that may not be potent inhibitors in the traditional sense but are effective at inducing protein degradation.

The following table outlines the potential of this compound-based PROTACs in comparison to established PROTACs targeting well-known cancer-related proteins. This comparison is based on the known biological activities of chalcones and the typical performance metrics of successful PROTACs.

Performance MetricEstablished PROTACs (e.g., targeting BRD4, BTK)Hypothetical this compound-Based PROTACs (Potential)
Target Protein(s) Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), etc.Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and other kinases and proteins implicated in cancer cell proliferation and migration.[5]
DC50 (Degradation Concentration 50%) Typically in the nanomolar range.Potentially in the nanomolar to low micromolar range, depending on the specific target and linker optimization.
Dmax (Maximum Degradation) Often >90% degradation of the target protein.Aiming for >80-90% degradation to achieve a significant therapeutic effect.
Selectivity Can be highly selective for the target protein over other isoforms or related proteins.The chalcone scaffold offers opportunities for chemical modification to enhance selectivity for the desired protein target.[3]
Mechanism of Action Hijacking of E3 ligases (e.g., VHL, CRBN) to induce ubiquitination and proteasomal degradation of the target protein.[6]Identical to other PROTACs, with the this compound moiety serving as the warhead to bind the target protein.

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the underlying processes, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for evaluating its efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Bis-(4-methylstyryl) ketone-PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., EGFR, FAK) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a this compound-based PROTAC.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow Synthesis 1. Synthesis of This compound-PROTAC Cell_Culture 2. Cell Culture (Cancer Cell Lines) Synthesis->Cell_Culture Treatment 3. Treatment with PROTAC at various concentrations Cell_Culture->Treatment Western_Blot 4a. Western Blot (Target Protein Levels) Treatment->Western_Blot Viability_Assay 4b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay DC50_Dmax 5a. Determine DC50 and Dmax Western_Blot->DC50_Dmax In_Vivo 6. In Vivo Studies (Animal Models) DC50_Dmax->In_Vivo IC50 5b. Determine IC50 Viability_Assay->IC50 IC50->In_Vivo

Caption: Experimental workflow for benchmarking the efficacy of a novel PROTAC.

Detailed Experimental Protocols

To rigorously assess the efficacy of a novel this compound-based PROTAC, the following experimental protocols are essential:

Western Blotting for Target Protein Degradation
  • Objective: To quantify the extent of target protein degradation induced by the PROTAC.

  • Methodology:

    • Seed cancer cells (e.g., A549, MCF-7, selected based on target protein expression) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The level of the target protein will be normalized to the loading control. From this data, the DC50 and Dmax values can be calculated.

Cell Viability Assay
  • Objective: To determine the cytotoxic or cytostatic effect of the PROTAC on cancer cells.

  • Methodology:

    • Seed cells in 96-well plates at a suitable density.

    • After overnight incubation, treat the cells with a range of concentrations of the this compound-based PROTAC.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

In Vivo Efficacy Studies in Xenograft Models
  • Objective: To evaluate the anti-tumor activity of the PROTAC in a living organism.

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the this compound-based PROTAC or vehicle control to the mice via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target protein degradation, immunohistochemistry).

Conclusion

The exploration of this compound and other chalcone derivatives as warheads for PROTACs represents a promising avenue for the development of novel cancer therapeutics. Their inherent biological activities, coupled with the powerful protein degradation capabilities of the PROTAC platform, offer the potential to target a wide range of cancer-driving proteins.[3][5] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these next-generation protein degraders, paving the way for future advancements in targeted cancer therapy.

References

Comparative Analysis of Bis-(4-methylstyryl) ketone: In Vivo vs. In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of data on the in vivo and in vitro biological activities of Bis-(4-methylstyryl) ketone. Extensive searches of chemical databases and scientific publications did not yield any specific studies detailing its efficacy, mechanism of action, or relevant experimental protocols.

While the fundamental chemical properties of this compound, such as its molecular formula (C19H18O) and CAS number (621-98-7), are documented by various chemical suppliers, there is no publicly available research on its biological effects.[1][2][3][4][5] This absence of information prevents a comparative analysis of its performance against other alternatives and the creation of a detailed guide for researchers.

The initial intent of this guide was to provide a thorough comparison of the in vivo and in vitro activities of this compound, complete with quantitative data, experimental methodologies, and visual diagrams of its signaling pathways. However, due to the current void in research, it is not possible to construct such a guide.

For the benefit of researchers in the field of drug discovery and development, this report will instead outline the general principles and experimental approaches typically employed in characterizing the in vivo and in vitro activity of a novel compound. This will be illustrated with generalized examples of signaling pathways and experimental workflows that would be relevant for a ketone-containing compound, should data for this compound become available in the future.

General Methodologies for Characterizing Novel Compounds

The evaluation of a new chemical entity like this compound would typically follow a structured pipeline of in vitro and in vivo experiments to determine its biological activity and therapeutic potential.

In Vitro Studies

In vitro experiments are the first step in characterizing the activity of a compound. These studies are performed in a controlled environment, such as a test tube or a culture dish, using isolated cells or proteins.

Table 1: Common In Vitro Assays for Compound Characterization

Assay TypePurposeExample Metrics
Cell Viability Assays To determine the concentration at which a compound is toxic to cells.IC50 (half-maximal inhibitory concentration)
Enzyme Inhibition Assays To measure the ability of a compound to inhibit the activity of a specific enzyme.Ki (inhibition constant)
Receptor Binding Assays To determine if a compound binds to a specific cellular receptor.Kd (dissociation constant)
Gene Expression Analysis To assess how a compound alters the expression of specific genes (e.g., via qPCR or RNA-seq).Fold change in gene expression
Protein Expression Analysis To measure changes in protein levels in response to the compound (e.g., via Western Blot or ELISA).Relative protein abundance

Experimental Protocol: A Generic Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Studies

Following promising in vitro results, in vivo studies are conducted in living organisms, such as mice or rats, to understand the compound's effects in a more complex biological system.

Table 2: Key In Vivo Study Parameters

ParameterDescriptionKey Metrics
Pharmacokinetics (PK) The study of how an organism affects a drug (absorption, distribution, metabolism, and excretion).Bioavailability, half-life (t1/2), maximum concentration (Cmax)
Pharmacodynamics (PD) The study of how a drug affects an organism.Dose-response relationship, target engagement biomarkers
Efficacy Studies Evaluation of the compound's therapeutic effect in a disease model.Tumor growth inhibition, reduction in disease symptoms
Toxicology Studies Assessment of the potential adverse effects of the compound.Maximum tolerated dose (MTD), organ-specific toxicity

Experimental Protocol: A Generic Murine Xenograft Model for Cancer Research

  • Cell Implantation: Inject cancer cells into immunocompromised mice to induce tumor formation.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Potential Signaling Pathways for Ketone-Containing Compounds

While no specific signaling pathways have been identified for this compound, other ketone bodies are known to modulate various cellular processes.[6][7][8][9] A hypothetical signaling pathway that could be investigated for a novel ketone compound is the modulation of inflammatory responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound Compound Receptor Receptor Compound->Receptor Binds to IKK IKK Receptor->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_active NF-κB NF-κB->NF-κB_active Translocates Inflammatory_Genes Inflammatory Gene Transcription NF-κB_active->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a novel ketone compound.

Experimental Workflow Visualization

The process of moving from in vitro to in vivo studies is a critical step in drug development. The following diagram illustrates a typical workflow.

G In_Vitro_Screening In Vitro Screening (e.g., Cell Viability) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_PK_PD In Vivo PK/PD Studies Lead_Identification->In_Vivo_PK_PD Efficacy_Studies In Vivo Efficacy Studies (Disease Models) In_Vivo_PK_PD->Efficacy_Studies Preclinical_Development Preclinical Development Efficacy_Studies->Preclinical_Development

Caption: A simplified workflow from initial in vitro screening to preclinical development.

References

Head-to-head comparison of different bis-chalcone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Bis-Chalcone Isomers: A Guide for Researchers

Chalcones, characterized by their open-chain flavonoid structure, have long been a subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities. Their synthetic accessibility and diverse biological effects make them attractive scaffolds for drug discovery. Among these, bis-chalcones, which feature two chalcone (B49325) moieties, have emerged as particularly potent agents, often exhibiting enhanced biological activity compared to their mono-chalcone counterparts.[1] This guide provides a comprehensive head-to-head comparison of different bis-chalcone isomers, focusing on their anticancer, antioxidant, and anti-inflammatory properties. Experimental data is presented to support the structure-activity relationships, and detailed protocols for key biological assays are provided to facilitate further research.

Quantitative Comparison of Biological Activities

The biological efficacy of bis-chalcone isomers is significantly influenced by the nature and position of substituents on their aromatic rings. The following tables summarize the cytotoxic and antioxidant activities of representative bis-chalcone isomers from various studies.

Table 1: Anticancer Activity of Bis-Chalcone Isomers (IC50 values in µM)

Compound/IsomerLinker/CoreSubstituentsCell LineIC50 (µM)Reference
Series 1 Thiophene (B33073)Thiophene as B-ringMCF-7 (Breast)7.87 ± 2.54[2]
HCT116 (Colon)18.10 ± 2.51[2]
A549 (Lung)41.99 ± 7.64[2]
Series 2 ThiopheneThiophene as A-ringHCT116 (Colon)17.14 ± 0.66[2]
Compound 6 Cyclohexanone2-Cl, 4-F on phenyl ringsMCF-7 (Breast)4.4 ± 0.10[3]
Compound 5 Cyclohexanone2-Cl on phenyl ringsMCF-7 (Breast)19.3[3]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.

Table 2: Antioxidant Activity of Bis-Chalcone Isomers (IC50 values in µM)

Compound/IsomerAssayIC50 (µM)Standard (Ascorbic Acid) IC50 (µM)Reference
Bis-chalcone 14 DPPH0.58 ± 0.140.5 ± 0.1[4]
ABTS0.49 ± 0.30.46 ± 0.17[4]
Bis-chalcone 15 DPPH1.72 ± 0.030.5 ± 0.1[4]
ABTS1.48 ± 0.060.46 ± 0.17[4]

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Signaling Pathways and Experimental Workflows

The biological activities of bis-chalcones are often attributed to their interaction with specific cellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_inhibition Bis-Chalcone Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates Bis_Chalcone Bis-Chalcone Bis_Chalcone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P P-IκB IkB_Ub Ub-IκB (Degradation) IkB_P->IkB_Ub DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by bis-chalcones.

A systematic approach is crucial for the comparative evaluation of bis-chalcone isomers. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Select Bis-Chalcone Isomers Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassays Biological Evaluation Characterization->Bioassays Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Antioxidant Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO inhibition, etc.) Bioassays->Anti_inflammatory Data_Analysis Data Analysis & IC50 Determination Anticancer->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion & Lead Identification SAR->Conclusion

Caption: Experimental workflow for comparing bis-chalcone isomers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Bis-chalcone isomers

    • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the bis-chalcone isomers in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Materials:

    • Bis-chalcone isomers

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

    • Methanol

    • Ascorbic acid (standard)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the bis-chalcone isomers and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antioxidant Activity (ABTS Radical Cation Decolorization Assay)

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • Bis-chalcone isomers

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Ethanol (B145695) or PBS

    • Ascorbic acid (standard)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the bis-chalcone isomers and ascorbic acid.

    • In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Conclusion

The presented data highlights the significant potential of bis-chalcone isomers as anticancer and antioxidant agents. Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl rings, as well as the type of linker or core structure, play a crucial role in determining the biological activity. For instance, the presence of electron-withdrawing groups like halogens and the incorporation of heterocyclic rings such as thiophene can enhance cytotoxic effects. Similarly, the antioxidant capacity is influenced by the presence of hydroxyl and methoxy (B1213986) groups. The provided experimental protocols and workflow offer a standardized framework for future comparative studies, which will be instrumental in the rational design and development of novel bis-chalcone-based therapeutic agents.

References

Assessing the selectivity of Bis-(4-methylstyryl) ketone for target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the precise selectivity of a therapeutic agent for its intended target protein is paramount. This guide provides an objective comparison of methodologies to assess the selectivity of targeted protein degraders, with a focus on the role of chemical building blocks like Bis-(4-methylstyryl) ketone.

Introduction to this compound: A Building Block, Not a Selective Agent

This compound is commercially available as a "Protein Degrader Building Block"[1][2]. This classification is crucial to understanding its function. It is not a compound designed to selectively bind to a specific protein target. Instead, it serves as a chemical scaffold or component in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). Therefore, assessing the selectivity of this compound for a particular target protein is not a relevant line of inquiry. The selectivity of a protein degrader is determined by the components of the final, larger molecule.

Understanding PROTACs and the Determinants of Selectivity

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They typically consist of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The selectivity of a PROTAC is a multifactorial property derived from the specific combination of these elements, not from a single building block.

The general mechanism of PROTAC action is as follows:

  • The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

  • The E3 ligase then ubiquitinates the target protein.

  • The polyubiquitinated protein is recognized and degraded by the proteasome.

Key Experimental Protocols for Assessing Protein Degrader Selectivity

To evaluate the selectivity of a final PROTAC molecule, a variety of experimental techniques are employed. These methods can assess both direct binding to the intended target and off-target effects across the proteome.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when a ligand is bound to it.

Experimental Workflow:

  • Treatment: Cells are treated with the compound of interest (e.g., a PROTAC).

  • Heating: The cells are then heated to a specific temperature, causing protein denaturation and aggregation.

  • Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins.

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.

CETSA_Workflow A Cells Treated with Compound B Heat Treatment A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E PROTAC_Selectivity cluster_PROTAC PROTAC Molecule Warhead Warhead Ligand Linker Linker Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein Binds to E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Selectivity PROTAC Selectivity Target_Protein->Selectivity Determined by Ternary Complex Formation E3_Ligase->Selectivity Determined by Ternary Complex Formation

References

Safety Operating Guide

Proper Disposal of Bis-(4-methylstyryl) ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Bis-(4-methylstyryl) ketone must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety data.

Immediate Safety and Handling:

This compound is classified as harmful if swallowed and poses a long-term hazard to aquatic life.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[1] When managing waste containing this substance, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal Procedure:

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] This ensures that the compound is managed in a way that complies with all applicable local, state, and federal regulations.

Key Disposal Steps:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated gloves) in a designated, clearly labeled, and sealed waste container.

    • The container should be robust and compatible with the chemical to prevent leaks or reactions.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols as indicated by the Globally Harmonized System (GHS).[1][2]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be well-ventilated and have secondary containment to manage any potential spills.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Quantitative Data Summary:

PropertyValueReference
Molecular FormulaC19H18O[3][4]
Molecular Weight262.35 g/mol [3][4]
CAS Number621-98-7[3]

Experimental Workflow: Disposal Protocol

G cluster_0 Step 1: Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Collect Waste This compound B Use Designated, Labeled, Sealed Container A->B C Label with Full Chemical Name D Include GHS Hazard Symbols C->D E Store in Secure, Designated Area F Ensure Good Ventilation & Secondary Containment E->F G Arrange for Collection by Certified Waste Disposal Company H Provide SDS to Disposal Company G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Bis-(4-methylstyryl) ketone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Bis-(4-methylstyryl) ketone must adhere to stringent safety protocols to mitigate potential risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support the safe handling of this compound.

Immediate Safety and Hazard Information

This compound (CAS No. 621-98-7) is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the material's Safety Data Sheet (SDS) before commencing any work.

Key Hazard and Precautionary Statements:
  • H302: Harmful if swallowed.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301+P317: IF SWALLOWED: Get medical help.[1]

  • P330: Rinse mouth.[1]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] This should be supplemented with specific equipment based on the procedure.

PPE CategoryItemSpecification and Rationale
Hand Protection Chemical-resistant glovesButyl rubber or Viton gloves are recommended for handling ketones and aromatic compounds.[3] Nitrile gloves offer poor resistance to ketones and should be avoided for direct or prolonged contact.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]
Eye and Face Protection Safety goggles or glassesChemical splash goggles are essential to protect against splashes and mists.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring large quantities of solutions.[2]
Body Protection Laboratory coatA standard lab coat protects skin and clothing from minor spills and contamination.[8] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Air-purifying respiratorWhile engineering controls like fume hoods are the primary method for controlling inhalation hazards, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary if working outside of a fume hood or if ventilation is inadequate.[8]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of exposure and contamination.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvent-dispensing systems, and labeled waste containers, before handling the chemical.[10]

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[9] Confirm the location of the appropriate fire extinguisher and spill kit.

Weighing and Transfer (Solid Form)
  • Minimize Dust: Since this compound is a powder, care must be taken to avoid generating dust. Use an enclosed balance or a balance shield if possible.[10]

  • Gentle Handling: Do not pour the powder directly from the main container.[10] Use a clean spatula to transfer small amounts of the powder to a weigh boat.[10]

  • Container Management: Keep the primary container closed whenever it is not in use to prevent accidental spills and contamination.[10]

Solution Preparation
  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound. Do not add the solid to a large volume of solvent, as this can cause splashing.

  • Controlled Dissolution: If heating is required for dissolution, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Labeling: Immediately label any container with a solution of this compound, including the chemical name, concentration, solvent, and hazard warnings.

Post-Handling and Cleanup
  • Decontamination: Decontaminate all non-disposable equipment (spatulas, glassware, etc.) that came into contact with the chemical. This can be done by rinsing with an appropriate solvent in the fume hood. Collect the rinseate as hazardous waste.

  • Surface Cleaning: Wipe down the work surface in the fume hood with a suitable solvent and cleaning agent. Dispose of the bench paper and cleaning materials as solid hazardous waste.

  • Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.[1][11]

Disposal Plan

Proper waste management is critical to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE (gloves, etc.), weigh boats, and absorbent paper.

    • Liquid Waste (Non-halogenated): Unused solutions and solvent rinses. Do not mix with halogenated solvent waste.[12]

  • Container Requirements: All waste containers must be made of a material compatible with the waste, be kept securely closed when not in use, and be properly labeled with "Hazardous Waste" and the full chemical names of the contents.[7][13]

Disposal Procedure
  • Collection: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • Pickup: Do not dispose of this compound or its solutions down the drain.[9][14] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[14] Complete a hazardous waste pickup request form as required.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.[15] After rinsing, the container can often be disposed of as regular trash after defacing the label.[14]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound.

G prep 1. Preparation - Designate Fume Hood - Cover Work Surface - Gather Materials - Check Safety Equipment ppe 2. Don PPE - Lab Coat - Safety Goggles - Chemical-Resistant Gloves prep->ppe weighing 3. Weighing & Transfer (Solid) - Use Enclosed Balance - Handle Gently with Spatula - Keep Container Closed ppe->weighing solution 4. Solution Preparation - Add Solvent to Solid - Controlled Dissolution - Label New Container weighing->solution cleanup 5. Decontamination & Cleanup - Clean Equipment (Collect Rinse) - Clean Work Surface - Dispose of Contaminated Materials solution->cleanup waste 6. Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled, Closed Containers - Arrange EHS Pickup cleanup->waste post 7. Post-Procedure - Doff PPE - Wash Hands Thoroughly waste->post

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.